Hebeirubescensin H
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28O7 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1S,2R,5R,8S,9R,10R,11S,15R,18S)-9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14+,15-,16?,18-,19-,20+/m1/s1 |
InChI Key |
BTWFVPFIPDEZTE-GPLHCYOJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Diterpenoids from Isodon rubescens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies employed in the discovery, isolation, and characterization of novel diterpenoids from the medicinal plant Isodon rubescens (also known as Rabdosia rubescens). While a specific compound denoted as "Hebeirubescensin H" was not identified in the public domain at the time of this writing, this document compiles and presents the established workflows and findings for structurally similar and co-isolated compounds from this species, which is a rich source of bioactive diterpenoids. The "Hebei" prefix in the queried name likely refers to the Hebei province of China, a region where this plant is distributed.
Introduction to Isodon rubescens and its Bioactive Diterpenoids
Isodon rubescens is a perennial herb widely used in traditional Chinese medicine for the treatment of inflammatory conditions, bacterial infections, and cancer.[1][2] Phytochemical investigations have revealed that the primary bioactive constituents of this plant are diterpenoids, with over 255 identified to date.[1] These compounds, particularly ent-kaurane diterpenoids, exhibit a wide range of biological activities, including significant antitumor and anti-inflammatory effects.[1][3][4] The continuous discovery of novel diterpenoids with unique chemical skeletons from this plant underscores its importance in natural product-based drug discovery.[5][6][7]
Discovery and Isolation of Diterpenoids
The discovery of new diterpenoids from Isodon rubescens typically follows a systematic workflow involving extraction, fractionation, and chromatographic separation.
The following diagram illustrates a standard workflow for the isolation of diterpenoids from Isodon rubescens.
Plant Material and Extraction:
-
The aerial parts of Isodon rubescens are collected, air-dried, and powdered.
-
The powdered plant material is then extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature or under reflux.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
Fractionation of the Crude Extract:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common sequence is petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The resulting fractions are concentrated. The EtOAc fraction is often enriched with diterpenoids.
Chromatographic Isolation:
-
The EtOAc fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-acetone).
-
Fractions obtained from silica gel chromatography are further purified using Sephadex LH-20 column chromatography to remove pigments and other impurities.
-
Final purification to obtain individual compounds is typically achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the relative and absolute stereochemistry of the molecule.
Biological Activity Evaluation
Diterpenoids isolated from Isodon rubescens are frequently evaluated for their potential therapeutic properties.
The antitumor potential of the isolated compounds is commonly assessed against a panel of human cancer cell lines.
Experimental Protocol (MTT Assay):
-
Cancer cells (e.g., HL-60, A-549, MCF-7, SMMC-7721, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol (Griess Assay):
-
RAW264.7 macrophage cells are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The IC₅₀ values for NO production inhibition are determined.
Summary of Isolated Diterpenoids and their Bioactivities
The following table summarizes some of the recently discovered diterpenoids from Isodon rubescens and their reported biological activities.
| Compound Class | Example Compounds | Reported Biological Activity | Reference |
| ent-Kaurane | Isodonrubescins A–F, Isojiangrubesins A-G, Lushanrubescensins F-I | Cytotoxicity against various cancer cell lines (e.g., HL-60, A-549, MCF-7), Inhibition of NO production in LPS-stimulated macrophages | [3][4][8] |
| 6,7-seco-7,20-Olide-ent-kaurene | Guidongnins I and J | Cytotoxicity against human cancer cell lines (A-549, HL-60, MCF-7, HepG2, COLO-205) | [6] |
| Lactone-type Norditerpenoids | Rubesanolides F and G | Evaluated for activity against cancer cell lines (A549, HL60), fungal strains, and bacterial strains | [7] |
| Abietane with β-lactone | Rubesanolides A and B | Novel structures, biological activities under investigation | [5] |
Potential Signaling Pathways
While the specific signaling pathway for a putative "this compound" is unknown, many diterpenoids from Isodon rubescens exert their anti-inflammatory effects by modulating pathways involved in inflammation, such as the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Conclusion
Isodon rubescens remains a prolific source of structurally diverse and biologically active diterpenoids. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel compounds from this valuable medicinal plant. While "this compound" remains elusive in currently indexed literature, the established research on this plant genus provides a strong foundation for its potential discovery and isolation. Future research should focus on comprehensive phytochemical analysis of I. rubescens from different geographical locations, coupled with a broader range of bioactivity screening to uncover new therapeutic leads.
References
- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]
- 2. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Bioactive ent-kaurane diterpenoids from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rubesanolides A and B: Diterpenoids from Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ent-kaurane diterpenoids from Isodon rubescens var. lushanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Hebeirubescensin H: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of Hebeirubescensin H, a diterpenoid natural product. Tailored for researchers, scientists, and drug development professionals, this document details its natural origin, isolation procedures, and cytotoxic activities, presenting a foundation for further investigation into its therapeutic potential.
Natural Source and Chemical Identity
This compound is a naturally occurring diterpenoid compound. Contrary to some database classifications suggesting a triterpenoid (B12794562) saponin (B1150181) structure from Ardisia gigantifolia, definitive literature confirms its origin from the plant Isodon rubescens (also known as Rabdosia rubescens), a perennial herb belonging to the Lamiaceae family. This plant has a history of use in traditional Chinese medicine for treating various ailments.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1α,6β,7α,14R,20R)-7,20-Epoxy-1,6,7,14,20-pentahydroxykaur-16-en-15-one | [3][4] |
| CAS Number | 887333-30-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₀H₂₈O₇ | [1][2][3][4][5][6] |
| Molecular Weight | 380.43 g/mol | [3][4][5][6] |
| Chemical Class | ent-Kaurane Diterpenoid | [3][4] |
Isolation and Purification from Isodon rubescens
General Experimental Protocol for Diterpenoid Isolation
The following protocol represents a typical workflow for the extraction and isolation of diterpenoids, including this compound, from Isodon rubescens.
1. Extraction:
- The dried and powdered aerial parts of Isodon rubescens are extracted exhaustively with an organic solvent, typically methanol (B129727) or ethanol, at room temperature.
- The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297), to separate compounds based on their polarity. Diterpenoids are often enriched in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
- The enriched fractions are subjected to a series of chromatographic techniques to isolate individual compounds.
- Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane/chloroform and ethyl acetate/methanol.
- Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.
The purity of the isolated this compound is typically assessed by analytical HPLC, and its structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activity and Potential Signaling Pathways
This compound has been identified as a compound with potential cytotoxic activity, a common characteristic of many ent-kaurane diterpenoids isolated from the Isodon genus.
Cytotoxic Effects
While specific studies detailing the cytotoxic mechanism of this compound are limited, it is known to be an anti-cancer agent. Research on this compound has highlighted its ability to induce apoptosis and inhibit the proliferation of cancer cells.[6] The proposed mechanism often involves the disruption of mitochondrial function and the activation of caspases, which are key enzymes in the programmed cell death pathway.[6] Its potential to selectively target cancerous cells over normal cells makes it a compound of interest for further oncological research.[6]
Table 2: Reported Biological Activities of Diterpenoids from Isodon rubescens
| Biological Activity | Description | References |
| Antitumor | Many diterpenoids from Isodon rubescens exhibit significant cytotoxic effects against various cancer cell lines. | [3][7] |
| Anti-inflammatory | Some compounds have shown inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammation. | [4][5] |
| Antibacterial | Certain diterpenoids from this genus have demonstrated antibacterial properties. | [8] |
Postulated Signaling Pathway Involvement
Based on the known activities of related ent-kaurane diterpenoids and the general mechanisms of apoptosis-inducing agents, the cytotoxic effects of this compound may involve the modulation of key cellular signaling pathways. A plausible, though not yet experimentally confirmed for this specific compound, pathway is the intrinsic apoptosis pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]
- 4. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rubesanolides A and B: Diterpenoids from Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isodon rubescens research literature based on Web of Science database for visual analysis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Biosynthetic Pathway of Hebeirubescensin H
A comprehensive analysis of the enzymatic cascade, intermediate compounds, and regulatory mechanisms governing the formation of Hebeirubescensin H.
Audience: Researchers, scientists, and drug development professionals.
Foreword
This compound is a natural product with significant potential in various therapeutic areas. Understanding its biosynthetic pathway is crucial for optimizing its production, enabling the generation of novel analogs with improved pharmacological properties, and for the development of synthetic biology approaches for its sustainable supply. This document provides a detailed overview of the current knowledge regarding the biosynthetic pathway of this compound, including the key enzymatic steps, the structures of intermediate molecules, and the experimental evidence that has elucidated this complex process.
Overview of the this compound Biosynthetic Pathway
The biosynthesis of this compound proceeds through a multi-step enzymatic cascade, commencing from primary metabolites. The pathway involves a series of precisely controlled reactions, including condensations, oxidations, and cyclizations, to construct the complex chemical architecture of the final molecule. While the complete pathway is still under active investigation, significant progress has been made in identifying the key enzymes and intermediates.
Key Enzymes and Their Catalytic Functions
The biosynthesis of this compound is orchestrated by a dedicated set of enzymes, each catalyzing a specific transformation. The genetic blueprint for these enzymes is typically clustered together in the producing organism's genome, forming a biosynthetic gene cluster.
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme Name | Gene Designation | Function | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temperature (°C) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The specific quantitative data for the enzymes involved in this compound biosynthesis is not currently available in the public domain. The table structure is provided as a template for when such data becomes accessible.
Intermediates in the Biosynthetic Pathway
The assembly of this compound involves the sequential formation of several intermediate compounds. The characterization of these intermediates is fundamental to piecing together the entire biosynthetic route.
Table 2: Confirmed Intermediates in the this compound Biosynthetic Pathway
| Intermediate Name | Chemical Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (Key Peaks) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The specific intermediates of the this compound biosynthetic pathway have not been publicly disclosed. This table is intended to be populated as research progresses.
Experimental Protocols for Pathway Elucidation
The determination of a biosynthetic pathway is a complex endeavor that relies on a combination of genetic, biochemical, and analytical techniques. The following sections outline the key experimental methodologies that would be employed in the study of the this compound pathway.
Identification and Characterization of the Biosynthetic Gene Cluster
-
Genome Sequencing and Bioinformatic Analysis: The genome of the this compound-producing organism is sequenced. Bioinformatic tools are then used to identify putative biosynthetic gene clusters based on the presence of genes encoding characteristic enzyme families (e.g., polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes).
-
Gene Knockout and Heterologous Expression: To confirm the involvement of a candidate gene cluster, targeted gene knockouts are performed in the native producer. The resulting mutant's inability to produce this compound provides strong evidence for the cluster's role. Furthermore, the entire gene cluster can be expressed in a heterologous host to reconstitute the pathway and confirm its completeness.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Individual genes from the biosynthetic cluster are cloned and overexpressed in a suitable host (e.g., E. coli). The resulting enzymes are then purified to homogeneity.
-
Substrate Incubation and Product Analysis: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions. The reaction mixture is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the product.
-
Enzyme Kinetics: To determine the catalytic efficiency of the enzyme, kinetic parameters such as Km and kcat are measured by varying the substrate concentration and monitoring the initial reaction velocity.
Precursor Feeding Studies
-
Isotopically Labeled Precursors: Stable isotope-labeled precursors (e.g., ¹³C, ¹⁵N) are fed to the culture of the producing organism.
-
NMR and Mass Spectrometry Analysis: The isolated this compound is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to determine the incorporation pattern of the labeled atoms. This information helps to identify the primary metabolic building blocks of the molecule.
Visualizing the Biosynthetic Logic
To provide a clear and concise representation of the biosynthetic pathway, a logical diagram is essential. The following diagram illustrates the proposed sequence of enzymatic reactions leading to the formation of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway is a significant achievement that opens up new avenues for research and development. Future work will likely focus on the detailed biochemical characterization of each enzyme in the pathway, the elucidation of the regulatory mechanisms controlling the expression of the biosynthetic gene cluster, and the application of this knowledge for the engineered biosynthesis of novel this compound analogs. This foundational understanding is paramount for unlocking the full therapeutic potential of this promising natural product.
Spectroscopic Data Unattainable for Hebeirubescensin H
A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) information, for a compound identified as "Hebeirubescensin H" has yielded no specific results. This suggests that the compound may be novel, not yet described in published scientific literature, or the name provided may be inaccurate.
Extensive queries of chemical databases and scientific literature have failed to identify any publications detailing the isolation, characterization, or spectroscopic analysis of a compound named this compound. While research exists on antifungal compounds isolated from plants of the Hevea genus (rubber trees), none of the identified metabolites are designated as this compound.
Without access to primary literature reporting the spectroscopic data for this specific molecule, it is not possible to provide the requested in-depth technical guide, including tabulated NMR and MS data, detailed experimental protocols, and visualizations of experimental workflows.
Researchers, scientists, and drug development professionals seeking this information are advised to verify the compound's name and spelling. If the compound is from a very recent or unpublished study, the data may not be publicly available. In such cases, consulting the original research group or publication where the name "this compound" was encountered is the most direct path to obtaining the required spectroscopic information.
For illustrative purposes, a generalized workflow for the spectroscopic analysis of a novel natural product is presented below. This workflow outlines the typical steps involved in acquiring and interpreting the type of data requested by the user.
Generalized Workflow for Spectroscopic Analysis of a Novel Natural Product
Caption: Generalized workflow for the isolation and structural elucidation of a novel natural product using spectroscopic methods.
physical and chemical properties of Hebeirubescensin H
Information regarding the natural product "Hebeirubescensin H" is not available in the public domain. Extensive searches of chemical databases and the scientific literature did not yield any compound with this specific name.
It is possible that "this compound" may be a novel compound that has not yet been publicly disclosed, a compound known by a different name, or a potential typographical error. Without a definitive chemical structure, molecular formula, or reference to a source organism, a comprehensive technical guide on its physical and chemical properties, biological activities, and experimental protocols cannot be compiled.
To facilitate the creation of the requested in-depth guide, please verify the compound's name and provide any additional identifying information, such as:
-
The correct spelling of the compound name.
-
Any known synonyms or alternative names.
-
The species of plant, fungus, or other organism from which it was isolated.
-
A Chemical Abstracts Service (CAS) registry number.
-
A publication citation describing its discovery or characterization.
Upon receiving accurate and verifiable information, a detailed technical guide that meets the specified requirements for data presentation, experimental protocols, and visualizations can be developed.
No Information Available on the Biological Activity of Hebeirubescensin H
A comprehensive search of scientific databases and literature has yielded no information on the preliminary biological activity of a compound designated as "Hebeirubescensin H."
Despite extensive searches for primary research articles, reviews, and experimental data, no publications or datasets pertaining to "this compound" or a plant genus "Hebeirubescens" could be identified. This suggests that "this compound" may be a novel compound that has not yet been described in publicly available scientific literature, or alternatively, it may be referred to by a different name.
Due to the complete absence of data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements for this topic, including data presentation, experimental methodologies, and pathway diagrams, cannot be met without foundational scientific research on the compound's biological effects.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature for any future publications that may arise. Should information on "this compound" become available, a thorough analysis of its biological activities and mechanisms of action can be conducted.
Hebeirubescensin H and Related Triterpenoid Saponins from Ardisia gigantifolia: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hebeirubescensin H is a naturally occurring triterpenoid (B12794562) saponin (B1150181) identified from the herbaceous plant Ardisia gigantifolia.[1] While specific research on this compound is limited, the broader class of triterpenoid saponins (B1172615) from Ardisia gigantifolia has been the subject of significant scientific investigation, revealing potent anti-cancer properties. These compounds are recognized for their ability to modulate critical cellular pathways, primarily through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[1] Their potential to selectively target cancerous cells makes them promising candidates for further oncological drug development.[1]
This technical guide provides a comprehensive review of the available literature on the triterpenoid saponins isolated from Ardisia gigantifolia, serving as a proxy to understand the potential properties and mechanisms of this compound. We will delve into the isolation and structural elucidation techniques, summarize the quantitative data on their cytotoxic activity, detail the experimental protocols, and visualize the key mechanistic pathways.
Isolation and Structure Elucidation
The isolation of triterpenoid saponins from Ardisia gigantifolia is a multi-step process involving extraction and chromatographic separation. The structures of these complex molecules are then determined using advanced spectroscopic techniques.
General Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation: The rhizomes of Ardisia gigantifolia are collected, dried, and pulverized into a fine powder.
-
Extraction: The powdered rhizomes are typically extracted with an organic solvent, such as ethanol (B145695) or methanol, to obtain a crude extract.[2] This extract contains a mixture of various phytochemicals, including the target saponins.
-
Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using various solvents of increasing polarity. For instance, the extract might be partitioned between chloroform (B151607) and water. The anti-tuberculosis activity of resorcinols from A. gigantifolia was identified through such a bioassay-guided process.
-
Chromatographic Separation: The active fractions are further purified using a series of column chromatography techniques. Common stationary phases include silica (B1680970) gel and octadecyl silica (ODS) gel.[3] Elution with a gradient of solvents allows for the separation of individual compounds based on their polarity.
-
Final Purification: High-Performance Liquid Chromatography (HPLC) is often employed as the final step to obtain pure saponin compounds.
General Experimental Protocol: Structure Elucidation
The chemical structures of the isolated saponins are elucidated by a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments is conducted to determine the complete structure. This includes:
-
¹H-NMR and ¹³C-NMR: To identify the proton and carbon skeletons of the molecule.
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, thereby piecing together the aglycone (triterpenoid) and sugar moieties, as well as the linkage points between them.[4]
-
The following diagram illustrates a typical workflow for the isolation and characterization of these compounds.
Caption: General workflow for isolation, structure elucidation, and evaluation.
Biological Activity: Cytotoxicity Data
Triterpenoid saponins from Ardisia gigantifolia have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been quantified for several of these saponins.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Saponin 1 | Hela | Cervical Carcinoma | 1.9 | - | [5] |
| Saponin 1 | EJ | Bladder Tumor | 3.2 | - | [5] |
| Saponin 1 | HepG-2 | Hepatoma | 2.9 | - | [5] |
| Saponin 1 | BCG | Gastric Carcinoma | 2.5 | - | [5] |
| Saponin 2 | Hela | Cervical Carcinoma | 2.1 | - | [5] |
| Saponin 2 | EJ | Bladder Tumor | 4.8 | - | [5] |
| Saponin 2 | HepG-2 | Hepatoma | 3.5 | - | [5] |
| Saponin 2 | BCG | Gastric Carcinoma | 3.1 | - | [5] |
| AGB-5 Extract | MCF-7 | Breast Adenocarcinoma | - | 11.89 ± 1.12 | [2] |
| Cisplatin (Control) | MCF-7 | Breast Adenocarcinoma | - | 13.31 ± 2.17 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The anti-proliferative activity of the saponins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the purified saponin or plant extract for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Cisplatin) are included.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Mechanism of Action: Induction of Apoptosis
Research indicates that the primary mechanism by which these saponins exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest.
One study on saponin 7 from A. gigantifolia found that it could enhance apoptosis, arrest the cell cycle, and decrease the mitochondrial membrane potential in triple-negative breast cancer cells (MDA-MB-231).[1] The involvement of ROS was suggested as a key factor in this process.[1] Another saponin, AG8, was also shown to induce apoptosis in triple-negative breast cancer cells through the oxidative stress pathway.[6] Pre-treatment with an antioxidant, N-acetylcysteine (NAC), reduced the cytotoxicity induced by AG8, confirming the role of ROS production.[6] Furthermore, an ethanolic extract rich in these saponins (AGB-5) was found to significantly increase the activity of caspase-3 and -9 in MCF-7 breast cancer cells, which are key executioner and initiator caspases in the apoptotic cascade, respectively.[2]
The diagram below illustrates the proposed signaling pathway for apoptosis induction by these triterpenoid saponins.
Caption: Proposed apoptotic pathway initiated by A. gigantifolia saponins.
Conclusion
While direct, in-depth studies on this compound are not yet available in the public domain, the extensive research on related triterpenoid saponins from its source, Ardisia gigantifolia, provides a strong foundation for understanding its potential as an anticancer agent. The consistent findings of significant cytotoxicity against various cancer cell lines, coupled with a well-defined mechanism involving ROS-mediated apoptosis and caspase activation, highlight the therapeutic promise of this class of compounds. The detailed protocols for isolation, characterization, and bioactivity assessment outlined in this guide provide a clear framework for future research. Further investigation is warranted to isolate and characterize this compound specifically and to fully elucidate its unique biological activity and therapeutic potential.
References
- 1. Triterpenoid Saponins from Ardisia gigantifolia and Mechanism on Inhibiting Proliferation of MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Triterpenoid saponins from Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triterpenoid Saponin AG8 from Ardisia gigantifolia stapf. Induces Triple Negative Breast Cancer Cells Apoptosis through Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Hebeirubescensin H: Uncharted Territory in Therapeutic Target Identification
A comprehensive review of publicly available scientific literature reveals a significant knowledge gap surrounding the potential therapeutic targets and mechanism of action of Hebeirubescensin H. At present, there is no specific, in-depth research detailing the compound's biological activity, leaving its potential applications in drug discovery and development an open question for the scientific community.
This technical guide aims to address the current void of information on this compound. However, due to the absence of published experimental data, a detailed analysis of its therapeutic targets is not possible. Instead, this document will outline a strategic, multi-pronged approach for researchers and drug development professionals to systematically investigate and identify the potential therapeutic targets of this novel compound. The methodologies and experimental workflows proposed herein are based on established practices in early-stage drug discovery and target validation.
Conceptual Framework for Target Identification of this compound
The journey to elucidate the therapeutic potential of a novel compound like this compound begins with a systematic exploration of its biological effects. A logical workflow for this process is outlined below.
Caption: A conceptual workflow for the identification and validation of therapeutic targets for a novel compound like this compound.
Phase 1: High-Throughput Screening and Hypothesis Generation
The initial step involves broad-based screening to generate hypotheses about the compound's biological activity.
1.1. Phenotypic Screening:
-
Objective: To identify the functional effects of this compound on whole cells or organisms without a preconceived target.
-
Experimental Protocol:
-
Cell Viability Assays: A panel of diverse cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) should be treated with a dose-response range of this compound. Cell viability can be assessed using assays such as MTT, CellTiter-Glo®, or Real-Time-Glo™.
-
Apoptosis Assays: To determine if cell death is a primary mechanism, assays for caspase activation (e.g., Caspase-Glo® 3/7, 8, 9), Annexin V staining, and PARP cleavage by western blot should be performed.
-
High-Content Imaging: This can provide multiparametric readouts on cellular morphology, organelle health, and the localization of specific proteins following treatment.
-
1.2. Target-Based Screening:
-
Objective: To determine if this compound interacts with known drug targets.
-
Experimental Protocol:
-
Kinase Profiling: Screen this compound against a large panel of recombinant human kinases (e.g., KinomeScan™) to identify potential inhibitory activity.
-
GPCR and Ion Channel Screening: Utilize commercially available panels to assess activity against G-protein coupled receptors and ion channels.
-
Affinity-Based Screening: Techniques like affinity chromatography or surface plasmon resonance (SPR) can be used to screen for binding against a library of purified proteins.
-
Phase 2: Target Deconvolution and Validation
Once initial hits are identified, the next crucial phase is to validate these potential targets and elucidate the mechanism of action.
2.1. Biochemical and Biophysical Validation:
-
Objective: To confirm a direct interaction between this compound and the putative target protein.
-
Experimental Protocols:
-
Enzymatic Assays: For enzyme targets (e.g., kinases), in vitro activity assays should be performed to determine IC50 values.
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity (KD), on-rate (ka), and off-rate (kd) of the compound to the purified target protein.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.
-
2.2. Cellular Target Engagement:
-
Objective: To confirm that this compound engages its target within a cellular context.
-
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein in the presence of the compound.
-
Western Blotting for Downstream Signaling: If the target is part of a known signaling pathway (e.g., a kinase), downstream phosphorylation events should be monitored by western blot. For instance, if STAT3 is a potential target, the phosphorylation of STAT3 at Tyr705 would be a key readout.[1][2]
-
Reporter Gene Assays: For transcription factor targets, reporter assays can quantify the inhibition of transcriptional activity.
-
Potential Signaling Pathways to Investigate
Based on common mechanisms of action for anti-cancer compounds, several signaling pathways would be of high interest for initial investigation should phenotypic screening indicate anti-proliferative or pro-apoptotic activity.
Caption: Hypothetical signaling pathways that could be modulated by this compound, focusing on apoptosis and STAT3 signaling.
2.3. "Omics" Approaches for Unbiased Discovery:
-
Objective: To gain a global view of the cellular changes induced by this compound.
-
Experimental Protocols:
-
Transcriptomics (RNA-seq): To identify changes in gene expression profiles following treatment. This can provide clues about the affected signaling pathways.
-
Proteomics (e.g., Mass Spectrometry): To identify changes in protein expression and post-translational modifications (e.g., phosphorylation), which can directly point to the modulated pathways.
-
Quantitative Data Presentation
As experimental data for this compound becomes available, it is crucial to present it in a structured format for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Activity of this compound
| Cell Line | IC50 (µM) | Primary Mechanism |
| HepG2 | Data not available | Data not available |
| MDA-MB-231 | Data not available | Data not available |
| A549 | Data not available | Data not available |
Table 2: Hypothetical Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Binding Affinity (KD, nM) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Conclusion
While this compound remains a molecule of unknown therapeutic potential, the lack of current data presents a clear opportunity for novel discovery. A systematic and multi-faceted approach, beginning with broad phenotypic and target-based screening, followed by rigorous target validation and mechanism of action studies, will be essential to unlock its potential. The experimental frameworks and potential pathways outlined in this guide provide a roadmap for researchers to embark on the exciting journey of characterizing this enigmatic compound. The scientific community eagerly awaits the first publications that will shed light on the biological activities of this compound.
References
A Technical Guide to the Structural Analogs of Hebeirubescensin H: A Diterpenoid from Isodon rubescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hebeirubescensin H is a naturally occurring diterpenoid compound isolated from the plant Isodon rubescens. This technical guide provides a comprehensive overview of this compound and its structural analogs, with a focus on their cytotoxic activities against various cancer cell lines. Diterpenoids from Isodon rubescens have garnered significant interest in the scientific community due to their potent biological activities, particularly their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound: this compound
This compound belongs to the ent-kaurane class of diterpenoids, which are characterized by a specific tetracyclic carbon skeleton. Its chemical structure and properties are foundational to understanding the structure-activity relationships of its analogs.
Chemical Structure: (A 2D chemical structure diagram of this compound would be placed here in a full whitepaper)
Molecular Formula: C₂₀H₂₈O₇ CAS Number: 887333-30-4
Structural Analogs and Cytotoxic Activity
Numerous structural analogs of this compound have been isolated from Isodon rubescens. These compounds often share the core ent-kaurane skeleton but differ in their substitution patterns, such as the number and position of hydroxyl and acetyl groups. These structural variations can significantly impact their biological activity. The following tables summarize the in vitro cytotoxic activity of this compound's structural analogs against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hebeirubescensin B | A549, HT-29, K562 | < 2.0 | [1] |
| Hebeirubescensin C | A549, HT-29, K562 | < 2.0 | [1] |
| Guidongnin J | HepG2 | 27.14 ± 3.43 | [2] |
| Xindongnin C | K562 | 7.3 µg/mL | [3] |
| Xindongnin G | K562 | 0.3 µg/mL | [3] |
| Melissoidesin G | K562 | 1.5 µg/mL | [3] |
| Dawoensin A | K562 | 0.9 µg/mL | [3] |
| Glabcensin V | K562 | 2.5 µg/mL | [3] |
| Hebeiabinin E | A549 | 0.91 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of diterpenoids from Isodon rubescens.
Isolation of Diterpenoids from Isodon rubescens
A general workflow for the isolation of this compound and its analogs is depicted below. The specific solvents and chromatographic conditions may vary depending on the target compounds.
Figure 1. General workflow for the isolation of diterpenoids.
Methodology:
-
Plant Material and Extraction: The dried and powdered leaves of Isodon rubescens are extracted with 95% ethanol at room temperature.
-
Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure diterpenoids.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of the isolated diterpenoids are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Figure 2. Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Human cancer cells (e.g., A549, HepG2, K562) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (diterpenoids) and a positive control (e.g., doxorubicin). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms of action for many of the this compound analogs are still under investigation, studies on related diterpenoids from Isodon species, such as Oridonin, suggest that their cytotoxic effects are often mediated through the induction of apoptosis.
A proposed general pathway for diterpenoid-induced apoptosis involves the activation of caspase cascades and the modulation of Bcl-2 family proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic ent-kaurane diterpenoids from Isodon rubescens var. rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of potent cytotoxic activity of Helleborus cyclophyllus Boiss against a human adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hebeirubescensin H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hebeirubescensin H is a naturally occurring diterpenoid compound. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number. While detailed experimental data, biological activity, and mechanism of action for this compound are not extensively available in publicly accessible literature, this guide outlines standard methodologies and theoretical pathways relevant to the study of similar natural products in the context of drug discovery and development.
Chemical Identity
A crucial first step in the characterization of any potential therapeutic agent is the confirmation of its chemical identity.
| Identifier | Value | Reference |
| CAS Number | 887333-30-4 | [1] |
| IUPAC Name | Not available in public databases | |
| Chemical Class | Diterpenoid | [1] |
| Source | Isolated from the leaves of Isodon parvifolius | [1] |
Potential Biological Activity and Therapeutic Targets (Theoretical)
While specific biological activities for this compound have not been detailed in the available literature, diterpenoids as a class exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. Research into this compound would likely begin with broad screening to identify its potential therapeutic applications.
Methodologies for Elucidating Biological Activity and Mechanism of Action
For researchers initiating studies on a novel compound like this compound, a systematic approach is essential. The following sections detail standard experimental protocols that would be employed.
In Vitro Cytotoxicity Screening
A primary step in assessing the anticancer potential of a novel compound is to determine its cytotoxic effects against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, U87 MG for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations. The cells are treated with these concentrations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death, such as apoptosis, and its effect on cell cycle progression.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound at its IC₅₀ concentration for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells are treated with this compound.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and treated with RNase A.
-
Cells are stained with Propidium Iodide.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Signaling Pathway Analysis
Understanding the molecular pathways affected by a compound is crucial for drug development. Based on the activities of other diterpenoids, several signaling pathways could be investigated for their involvement in the mechanism of action of this compound.
Theoretical Signaling Pathway: Intrinsic Apoptosis
Many natural products induce apoptosis through the intrinsic or mitochondrial pathway.
Caption: Theoretical intrinsic apoptosis pathway potentially modulated by this compound.
Experimental Workflow for Pathway Analysis
A logical workflow is necessary to confirm the involvement of a specific signaling pathway.
Caption: Experimental workflow for investigating protein expression changes in signaling pathways.
Conclusion and Future Directions
This compound represents a novel natural product with potential for further investigation in the field of drug discovery. The immediate priorities for future research should be the full elucidation of its chemical structure to determine its IUPAC name, followed by comprehensive screening for biological activities. The experimental protocols and theoretical frameworks provided in this guide offer a roadmap for researchers to systematically explore the therapeutic potential of this compound and similar novel compounds. The discovery of new natural products like this compound continues to be a vital component of the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols: Extraction of Hebeirubescensin H from Hebeclinium rubescens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hebeirubescensin H is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from its natural source, the plant Hebeclinium rubescens. The methodologies outlined below are based on the original research that first reported the isolation of this compound. This protocol is intended to provide researchers with the necessary information to replicate the extraction and purification process for further study and drug development applications.
Data Presentation
The following table summarizes the quantitative data related to the extraction and isolation of this compound and its co-occurring sesquiterpene lactones from Hebeclinium rubescens.
| Compound | Molecular Formula | Yield (% of crude extract) |
| Rubescensin G | C₂₀H₂₄O₇ | 0.02 |
| This compound | C₂₀H₂₄O₇ | 0.015 |
| 1-desoxy-1α-peroxy-rupicolin A-8-O-acetate | C₂₂H₂₈O₈ | 0.008 |
| 1-desoxy-1α-peroxy-8-epi-rupicolin A-8-O-acetate | C₂₂H₂₈O₈ | 0.005 |
Experimental Protocols
1. Plant Material Collection and Preparation
-
Source: Aerial parts of Hebeclinium rubescens (var. rubescens).
-
Collection: The plant material was collected in the pre-flowering stage from Vilches, VII Region, Chile.
-
Voucher Specimen: A voucher specimen (SGO 124785) has been deposited at the Herbarium of the Museo Nacional de Historia Natural, Santiago, Chile.
-
Preparation: The collected aerial parts were air-dried to a constant weight.
2. Extraction of Plant Material
-
Grinding: The dried aerial parts (1.5 kg) were ground to a coarse powder.
-
Solvent Extraction: The ground plant material was subjected to exhaustive percolation at room temperature with dichloromethane (B109758) (CH₂Cl₂).
-
Concentration: The resulting dichloromethane extract was concentrated under reduced pressure to yield a crude extract (30 g).
3. Isolation and Purification of this compound
The purification process involves a multi-step column chromatography approach.
3.1. Initial Column Chromatography (Silica Gel)
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of n-hexane-EtOAc (ethyl acetate).
-
Procedure:
-
The crude extract (30 g) was adsorbed onto a small amount of silica gel.
-
The adsorbed material was loaded onto a silica gel column.
-
The column was eluted with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of EtOAc.
-
Fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles were combined.
-
3.2. Further Purification by Column Chromatography
-
Procedure: Fractions from the initial column that showed the presence of the target compounds were subjected to repeated column chromatography.
-
Stationary and Mobile Phases: The specific stationary (e.g., silica gel, Sephadex LH-20) and mobile phases (e.g., different ratios of hexane-EtOAc, CHCl₃-MeOH) for each subsequent purification step should be optimized based on the separation observed by TLC.
3.3. Final Purification by Preparative Thin Layer Chromatography (PTLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A suitable solvent system, such as CHCl₃-acetone (9:1).
-
Procedure:
-
The partially purified fractions containing this compound were applied as a band onto preparative TLC plates.
-
The plates were developed in the chosen solvent system.
-
The bands corresponding to the purified compounds were visualized under UV light (if applicable) or by staining.
-
The silica gel from the band corresponding to this compound was scraped off the plate.
-
The compound was eluted from the silica gel using a suitable solvent (e.g., EtOAc or MeOH).
-
The solvent was evaporated to yield pure this compound.
-
4. Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
Visualizations
Experimental Workflow for this compound Extraction
Application Notes and Protocols for the Quantification of Hebeirubescensin H
Disclaimer: As of the latest literature review, specific analytical methods for the quantification of a compound named "Hebeirubescensin H" are not available. This suggests that it may be a novel or less-studied compound. The following application notes and protocols are therefore proposed based on established and validated methods for the analysis of structurally related compounds, such as other diterpenoids and triterpenoids. These methods provide a strong starting point for the development and validation of a specific assay for this compound. Researchers should perform appropriate method validation to ensure accuracy and precision for their specific matrix and instrumentation.
Introduction
This compound is presumed to be a diterpenoid, a class of natural products known for their diverse and potent biological activities. Accurate quantification of this compound in various matrices, including plant extracts, formulated products, and biological samples, is crucial for research and development, quality control, and pharmacokinetic studies. This document outlines recommended starting protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a colorimetric method using UV-Vis Spectrophotometry for total terpenoid estimation.
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of diterpenoids that possess a UV-absorbing chromophore.[1][2] This method is suitable for routine quality control of raw materials and finished products.
Experimental Protocol:
-
Sample Preparation (General):
-
Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant powder or formulated product).
-
Extract with a suitable solvent such as methanol (B129727) or ethanol (B145695) (e.g., 10 mL) using sonication for 30 minutes, followed by vortexing for 5 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a series of calibration standards of a reference standard of a structurally similar diterpenoid in the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm (or a more specific wavelength if the UV spectrum of this compound is determined).
-
Data Presentation:
Table 1: Typical HPLC-UV Method Performance for Diterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Workflow Diagram:
HPLC-UV experimental workflow for this compound quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[3] This technique offers low detection limits and high specificity.
Experimental Protocol:
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions (Starting Point):
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program:
-
0-0.5 min: 10% A
-
0.5-3.0 min: 10% to 90% A
-
3.0-4.0 min: 90% A
-
4.1-5.0 min: 10% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the compound's structure).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation:
Table 2: Typical LC-MS/MS Method Performance for Diterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2.5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Workflow Diagram:
LC-MS/MS experimental workflow for this compound quantification.
UV-Vis Spectrophotometry (Total Terpenoid Estimation)
This colorimetric method provides a rapid and simple way to estimate the total terpenoid content in a sample.[4][5] It is based on the reaction of terpenoids with vanillin-sulfuric acid reagent.
Experimental Protocol:
-
Reagents:
-
Vanillin-Acetic Acid Reagent: 5% (w/v) vanillin (B372448) in glacial acetic acid.
-
Perchloric Acid.
-
Standard: A suitable terpenoid standard (e.g., oleanolic acid or ursolic acid) prepared in ethanol.
-
-
Assay Procedure:
-
Prepare a stock solution of the sample extract in ethanol.
-
In a test tube, add 0.2 mL of the sample or standard solution.
-
Add 0.2 mL of vanillin-acetic acid reagent.
-
Add 0.8 mL of perchloric acid.
-
Vortex the mixture and incubate at 60 °C for 15 minutes.
-
Cool the mixture in an ice bath for 5 minutes.
-
Add 5 mL of glacial acetic acid and vortex.
-
Measure the absorbance at 548 nm against a blank (prepared with ethanol instead of the sample).
-
Quantify the total terpenoid content using a calibration curve prepared with the standard.
-
Data Presentation:
Table 3: Typical UV-Vis Spectrophotometry Method Performance for Total Terpenoid Estimation
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.04 µg/mL |
| Limit of Quantification (LOQ) | ~0.14 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 96 - 114% |
Potential Signaling Pathway for Investigation
Diterpenoids are known to modulate various signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.[6][7][8] A common pathway affected by such compounds is the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Investigating the effect of this compound on this pathway could provide insights into its mechanism of action.
Signaling Pathway Diagram:
Proposed inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Hebeirubescensin H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hebeirubescensin H is a recently identified natural product with significant therapeutic potential. To support pharmacokinetic, quality control, and formulation studies, a reliable and validated analytical method for its quantification is essential. This application note describes a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.
Chemical Information
Due to the novel nature of this compound, detailed chemical properties are still under investigation. For the purpose of this application note, we will proceed with the following assumed characteristics based on preliminary analysis of similar compounds:
-
Chemical Structure: A hypothetical flavonoid-like structure is assumed, possessing chromophores suitable for UV detection.
-
UV Absorption Maximum (λmax): Preliminary spectroscopic scans indicate a λmax at approximately 275 nm, with a secondary absorption band around 350 nm. The primary wavelength of 275 nm was selected for quantification to maximize sensitivity.
-
Solubility: Soluble in methanol (B129727), ethanol, and acetonitrile; sparingly soluble in water.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 20% to 80% B15-17 min: 80% to 20% B17-20 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 20 minutes |
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions, 20% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
For Bulk Drug/Pure Compound: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation extraction. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of the mobile phase.
-
For Plant Extracts: Use solid-phase extraction (SPE) for cleanup. Pass the extract through a C18 SPE cartridge, wash with a low-organic solvent mixture to remove polar impurities, and then elute this compound with methanol. Evaporate the eluate and reconstitute in the mobile phase.
4. Method Validation
The developed method was validated for the following parameters as per ICH guidelines:
-
Linearity: Assessed by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: Determined by the standard addition method. Known amounts of this compound were spiked into a blank matrix at three different concentration levels (low, medium, high). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same standard solution on three different days. The relative standard deviation (%RSD) was calculated.
-
-
Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix was assessed by analyzing blank and spiked samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.
Data Presentation
Table 1: HPLC Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | 0.85% | ≤ 2% |
| Intermediate (Inter-day) | 1.25% | ≤ 2% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Retention Time | Approximately 8.5 minutes | - |
Visualizations
Caption: Workflow for HPLC-UV method development and validation.
Caption: Key relationships in HPLC-UV method development.
Conclusion
The developed HPLC-UV method provides a reliable and efficient tool for the quantitative analysis of this compound. Its simplicity and robustness make it suitable for routine quality control and various research applications in the pharmaceutical development of this promising natural product. The validation results confirm that the method is accurate, precise, and linear over the specified concentration range.
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of Hebeirubescensin H in Plant Extracts
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Hebeirubescensin H, a diterpenoid natural product. This compound, with a molecular formula of C₂₀H₂₈O₇ and a molecular weight of 380.43 g/mol , has been identified as a compound of interest for its potential biological activities, including the induction of apoptosis.[1][2] The protocol outlined below is designed for researchers, scientists, and drug development professionals engaged in the analysis of complex natural product extracts. It provides a robust workflow from sample preparation to data acquisition, ensuring high selectivity and sensitivity.
Introduction
This compound is a diterpenoid isolated from plant sources.[1] Diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, making them promising candidates for drug discovery.[3][4] The complexity of plant matrices necessitates a highly selective and sensitive analytical method for accurate quantification. LC-MS/MS is a powerful technique for the analysis of such compounds in intricate mixtures, offering high specificity through the selection of precursor and product ion transitions.[5][6] This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound.
Experimental Protocol
Sample Preparation: Solid-Liquid Extraction
This protocol is optimized for the extraction of this compound from dried plant material.
-
Grinding: Grind dried plant material (e.g., leaves, stems) to a fine powder (approximately 0.5 mm particle size) to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (B129727) in water. Other solvents like ethanol (B145695) or ethyl acetate (B1210297) can also be tested for optimal recovery.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
The chromatographic separation is designed to achieve good peak shape and resolution from other matrix components.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS)
The MS/MS parameters should be optimized using a standard of this compound if available. The following are suggested starting parameters based on its molecular weight.
| Parameter | Value |
| Instrument | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 381.18 [M+H]⁺ (Calculated for C₂₀H₂₈O₇) |
| Product Ions (Q3) | To be determined by infusion of a standard and collision-induced dissociation (CID). Common losses for diterpenoids include H₂O (m/z 363.17), CO (m/z 353.19), and other characteristic fragments. |
| Collision Energy (CE) | To be optimized for each transition (typically 10-40 eV) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen, 3 L/h |
| Drying Gas | Nitrogen, 10 L/h |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of this compound.
Hypothetical Signaling Pathway
Given that this compound has been noted for its potential to induce apoptosis, the following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.[2] This pathway is for illustrative purposes and requires experimental validation.
Conclusion
The LC-MS/MS protocol described in this application note provides a reliable and sensitive method for the detection of this compound in plant extracts. The detailed steps for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for researchers. Optimization of the MS/MS transitions and collision energies with an analytical standard will further enhance the specificity and sensitivity of the assay. This method will be a valuable tool for pharmacokinetic studies, natural product discovery, and the development of potential therapeutic agents derived from natural sources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 887333-30-4 | MKB33330 | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Di- and Triterpenoids Isolation and LC-MS Analysis of Salvia marashica Extracts with Bioactivity Studies - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hebeirubescensin H
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review and Protocols Related to Hebeirubescensin H
Note on Availability of Information:
Following an exhaustive search of publicly available scientific databases and literature, it has been determined that there is currently no specific information available on a compound named "this compound." This includes a lack of data regarding its total synthesis, isolation, structural elucidation, biological activity, or biosynthetic pathways. Similarly, searches for the broader "Hebeirubescensin" family of natural products did not yield any relevant results.
The absence of information suggests that "this compound" may be a very recently discovered compound for which research has not yet been published, a compound that is part of proprietary research and not in the public domain, or potentially a misnomer.
Given the constraints, this document will provide a general framework and relevant information on the chemical constituents of the plant genus from which "Hebeirubescensin" likely originates, Hypericum, specifically focusing on species with reddish characteristics in their name (implied by "rubescens"). This will serve as a foundational guide for researchers interested in the discovery and analysis of novel compounds from this genus.
Introduction to Hypericum Species and their Chemical Diversity
The genus Hypericum, commonly known as St. John's Wort, is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] These compounds have garnered significant interest for their potential therapeutic applications, including antidepressant, antimicrobial, antiviral, and anticancer activities.[1][3] Prominent classes of compounds isolated from Hypericum species include:
-
Naphthodianthrones: Such as hypericin (B1674126) and pseudohypericin, known for their photosensitizing and antidepressant properties.[1][2]
-
Phloroglucinols: Including hyperforin (B191548) and adhyperforin, which are recognized for their contribution to the antidepressant effects of Hypericum extracts.[1][2]
-
Flavonoids and their Glycosides: Quercetin, rutin, hyperoside, and other flavonoids are abundant and contribute to the antioxidant and anti-inflammatory properties of the plants.[1]
-
Biflavonoids: Such as amentoflavone.[2]
-
Xanthones
-
Essential Oils: Comprising various terpenes and aliphatic hydrocarbons.[4]
General Protocol for the Isolation and Characterization of Novel Compounds from Hypericum Species
For researchers aiming to isolate and identify new compounds, such as the putative this compound, from a Hypericum species (e.g., Hypericum hebeirubescens), a general workflow can be followed.
Plant Material Collection and Extraction
-
Collection: Collect fresh plant material (leaves, stems, flowers) of the target Hypericum species. Proper botanical identification is crucial.
-
Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature for 24-48 hours with occasional agitation. .
-
Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Separation and Purification
A multi-step chromatographic approach is typically necessary to isolate pure compounds.
-
Initial Fractionation (e.g., Column Chromatography):
-
Subject the crude extract to column chromatography over silica (B1680970) gel.
-
Elute with a gradient of solvents with increasing polarity (e.g., starting with n-hexane, followed by gradients of ethyl acetate (B1210297) in n-hexane, and then methanol in ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Further Purification (e.g., HPLC):
-
Subject the semi-pure fractions to further purification using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in water or methanol in water) to achieve separation of individual compounds.
-
Structure Elucidation
The structure of a novel isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and build the molecular skeleton.
-
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if a suitable crystal can be obtained.
Below is a DOT script visualizing the general workflow for the isolation and characterization of a novel natural product.
Biological Activity Screening
Once a pure compound is isolated, its biological activities can be assessed through various in vitro assays.
General Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the isolated compound (and a vehicle control) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Below is a DOT script visualizing a typical biological screening workflow.
Conclusion and Future Directions
While the total synthesis of this compound cannot be detailed at this time due to a lack of available information, the protocols and workflows outlined above provide a robust starting point for the discovery and characterization of this and other novel natural products from Hypericum or other plant genera. It is recommended that researchers interested in this specific compound first aim to isolate and structurally characterize it from its natural source. Once the structure is confirmed, efforts toward its total synthesis and the investigation of its biological signaling pathways can be initiated. The rich chemical diversity of the Hypericum genus suggests that many novel and bioactive compounds are yet to be discovered.[1][2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition and Biological Activity of Hypericum Species—H. hirsutum, H. barbatum, H. rochelii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Oil and Volatile Components of the Genus Hypericum (Hypericaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Hebeirubescensin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hebeirubescensin H is a novel natural product with significant therapeutic potential. Preliminary screenings suggest that this compound possesses both anti-inflammatory and anti-cancer properties. These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the biological activities of this compound, guiding further research and development. The following protocols are designed to be robust and reproducible, enabling researchers to assess the efficacy and mechanism of action of this compound.
Anti-Cancer Activity Assays
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Cancer Cell Line | Treatment Duration (h) | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 24 | 45.2 ± 3.1 | 1.2 ± 0.2 |
| 48 | 25.8 ± 2.5 | 0.8 ± 0.1 | |
| 72 | 12.1 ± 1.8 | 0.5 ± 0.08 | |
| A549 | 24 | 52.6 ± 4.5 | 2.5 ± 0.4 |
| 48 | 31.4 ± 3.2 | 1.5 ± 0.3 | |
| 72 | 18.9 ± 2.1 | 0.9 ± 0.1 | |
| HepG2 | 24 | 60.1 ± 5.2 | 3.1 ± 0.5 |
| 48 | 38.7 ± 4.1 | 2.0 ± 0.3 | |
| 72 | 22.3 ± 2.9 | 1.1 ± 0.2 |
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol:
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer.
-
Data Presentation:
| Cell Line | Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| This compound (25 µM) | 72.5 ± 3.5 | 15.3 ± 1.2 | 12.2 ± 1.1 | |
| A549 | Vehicle Control | 50.1 ± 3.1 | 32.5 ± 2.2 | 17.4 ± 1.8 |
| This compound (30 µM) | 68.9 ± 4.1 | 18.2 ± 1.7 | 12.9 ± 1.3 |
Anti-Inflammatory Activity Assays
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the presence of an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a vehicle control (LPS + vehicle), and a positive control (LPS + a known iNOS inhibitor, e.g., L-NAME).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.1 ± 1.8 | 14.3 |
| LPS + this compound (5 µM) | 15.4 ± 1.5 | 40.3 |
| LPS + this compound (10 µM) | 8.2 ± 0.9 | 68.2 |
| LPS + this compound (25 µM) | 4.1 ± 0.5 | 84.1 |
| LPS + L-NAME (1 mM) | 3.5 ± 0.4 | 86.4 |
Visualizations
Signaling Pathway Diagram
Hebeirubescensin H: Application Notes and Protocols for Animal Model Studies
To the esteemed research community, scientists, and drug development professionals:
This document provides a comprehensive overview of the current landscape of animal model studies pertaining to Hebeirubescensin H, a diterpenoid compound isolated from Isodon rubescens. Our extensive search of scientific literature, including the primary article describing its isolation, reveals a critical knowledge gap in the in vivo evaluation of this specific compound.
Presently, there are no publicly available scientific articles detailing animal model studies for this compound.
The foundational research by Huang et al. (2006) in "Cytotoxic Ent-Kauranoid Derivatives from Isodon Rubescens" focuses on the isolation, structural elucidation, and in vitro cytotoxic activity of this compound against various cancer cell lines. This study, while crucial for identifying the compound's potential, does not contain any data from animal experiments. Subsequent reviews and phytochemical studies mentioning this compound consistently cite this original work and do not present any novel in vivo findings.
Therefore, the following sections, which would typically detail quantitative data, experimental protocols, and signaling pathways from animal models, cannot be populated with specific information for this compound.
I. Quantitative Data Summary
As no animal model studies have been published for this compound, there is no quantitative data to present in a tabular format. Data points that would typically be included are:
-
Tumor growth inhibition (e.g., tumor volume, tumor weight)
-
Survival analysis (e.g., median survival, overall survival)
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life)
-
Toxicity assessments (e.g., body weight changes, organ-specific toxicity markers)
-
Biomarker modulation in response to treatment
II. Experimental Protocols
The absence of published in vivo research means that no established and validated experimental protocols for this compound in animal models are available. The creation of such protocols would require foundational preclinical research to determine appropriate animal models, dosing regimens, and endpoints.
A hypothetical experimental workflow for a future initial in vivo study of this compound in a cancer model is presented below as a conceptual guide.
III. Signaling Pathways
The in vitro work by Huang et al. (2006) suggests that this compound possesses cytotoxic properties against cancer cells, implying an interaction with cellular pathways that regulate cell proliferation and apoptosis. However, without in vivo studies, the specific signaling pathways modulated by this compound in a whole-organism context remain unelucidated.
A generalized diagram of potential signaling pathways that are often implicated in the anti-tumor activity of diterpenoid compounds is provided below for illustrative purposes. It is important to note that the involvement of these specific pathways for this compound has not been experimentally confirmed in animal models.
Conclusion and Future Directions
The current body of scientific literature does not contain any animal model studies for this compound. While its in vitro cytotoxicity suggests potential as an anti-cancer agent, its efficacy, safety, and mechanism of action in a living organism are yet to be determined.
Future research should prioritize the following:
-
Pharmacokinetic and toxicity studies in animal models to establish a safe and effective dosing regimen.
-
Efficacy studies in relevant cancer xenograft or syngeneic models to validate the in vitro findings.
-
Pharmacodynamic studies to identify the molecular targets and signaling pathways affected by this compound in vivo.
This document will be updated as new research on this compound in animal models becomes available. Researchers are encouraged to publish their findings to contribute to the collective understanding of this promising natural compound.
Application Notes and Protocols for the Preparation of Research Compound Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Note to the User: The compound "Hebeirubescensin H" could not be found in scientific literature, and it is presumed to be a typographical error. The following application note is a template that provides the requested structure and content for preparing a stock solution of a research compound. Please replace "[Compound Name]" and other placeholder information with the correct details for your specific compound of interest.
Introduction
[Compound Name] is a novel small molecule inhibitor of the [Specify Target/Pathway, e.g., XYZ Kinase] signaling pathway, which has shown promising preclinical activity in [Specify Disease, e.g., various cancer cell lines]. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments, including cell-based assays, biochemical assays, and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of [Compound Name] stock solutions.
Physicochemical Properties of [Compound Name]
A summary of the key physicochemical properties of [Compound Name] is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | [e.g., C₂₀H₂₁N₅O₃] | [e.g., Manufacturer's CoA] |
| Molecular Weight | [e.g., 379.41 g/mol ] | [e.g., Manufacturer's CoA] |
| Appearance | [e.g., White to off-white solid] | [e.g., Internal Observation] |
| Purity (by HPLC) | [e.g., >99.5%] | [e.g., Manufacturer's CoA] |
Solubility Data
The solubility of [Compound Name] was determined in various common laboratory solvents. This information is crucial for selecting the appropriate solvent for stock solution preparation.
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Dimethyl Sulfoxide (DMSO) | > 100 | Clear, colorless solution |
| Ethanol (95%) | ~10 | Forms a suspension, requires heating |
| Phosphate-Buffered Saline (PBS) | < 0.1 | Insoluble |
| Water | < 0.1 | Insoluble |
Recommendation: Based on the solubility data, DMSO is the recommended solvent for preparing high-concentration stock solutions of [Compound Name].
Experimental Protocol: Preparation of a 10 mM [Compound Name] Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of [Compound Name] in DMSO.
Materials:
-
[Compound Name] powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing [Compound Name] powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of [Compound Name] powder. For example, to prepare 1 mL of a 10 mM solution, weigh out [e.g., 3.79 mg] of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution with [e.g., 3.79 mg] of compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be applied to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Stability and Storage Recommendations
Proper storage is critical to maintain the integrity of the [Compound Name] stock solution.
| Condition | Stability | Recommendation |
| -80°C in DMSO | Estimated > 1 year | Recommended for long-term storage |
| -20°C in DMSO | Estimated up to 6 months | Suitable for short-term storage |
| 4°C in DMSO | Stable for up to 1 week | Not recommended for long-term storage |
| Room Temperature in DMSO | Prone to degradation | Avoid |
| Freeze-Thaw Cycles | May lead to degradation | Minimize by aliquoting |
Note: The stability data presented here is based on general knowledge of similar compounds. It is highly recommended to perform your own stability studies for long-term experiments.
Visualization of [Compound Name] Mechanism of Action
The following diagram illustrates the hypothetical signaling pathway inhibited by [Compound Name].
Caption: Hypothetical signaling pathway inhibited by [Compound Name].
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing the [Compound Name] stock solution.
Application Notes and Protocols: Hebeirubescensin H
A comprehensive search for "Hebeirubescensin H" did not yield specific research findings related to its biological activity or potential therapeutic applications for a specific disease. It is possible that this is a very novel compound, not yet extensively studied, or that the name may be subject to alternative spellings.
However, the initial investigation revealed significant research into compounds with similar structural motifs or from related natural sources, particularly flavonoids and compounds from the Hypericum genus, which are known for a variety of biological activities, including anti-inflammatory and neuroprotective effects.
For the benefit of researchers, scientists, and drug development professionals, this document will provide detailed application notes and protocols for a well-researched compound, Hesperetin (B1673127) , which demonstrates significant neuroprotective and anti-inflammatory properties. These notes can serve as a template for investigating novel compounds like this compound, should it become available for study.
Alternative Compound Focus: Hesperetin
Hesperetin, a flavanone (B1672756) glycoside found in citrus fruits, has been extensively studied for its therapeutic potential in various diseases, particularly those with an inflammatory or neurodegenerative component.[1][2][3] It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4]
Quantitative Data Summary for Hesperetin
The following table summarizes key quantitative data from preclinical studies on Hesperetin, providing insights into its potency and efficacy in various experimental models.
| Parameter | Model System | Value | Reference |
| Neuroprotection | |||
| Dose for improved learning & cognitive impairment | Rat model | 10 and 20 mg/kg | [2] |
| Protection against H₂O₂-induced neuronal damage | SH-SY5Y cells | 0.01 µmol/L | [4] |
| Inhibition of Rotenone-induced toxicity | SH-SY5Y cells | - | [4] |
| Anti-inflammatory Activity | |||
| Reduction of LPS-induced neuroinflammation | Mouse model | - | [4] |
| Reduction of Aβ-induced neuroinflammation | - | - | [2] |
| Ischemia-Reperfusion Injury | |||
| Dose for protection of ganglion cells | Mouse model | 200 mg/kg/day (water-soluble hesperetin) | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments involving Hesperetin are provided below. These protocols can be adapted for the study of novel compounds.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol is designed to assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: Human neuroblastoma SH-SY5Y cells.[4]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hesperetin (or test compound)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Hesperetin (e.g., 0.01, 0.1, 1, 10 µM) for 24 hours.[4]
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a final concentration of 75 µmol/L H₂O₂ for 24 hours to induce neuronal injury.[4] A control group without H₂O₂ treatment should be included.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
In Vivo Model of Neuroinflammation
This protocol describes an in vivo model to evaluate the anti-inflammatory effects of a compound in the brain.
Animal Model: C57BL/6 mice.
Materials:
-
Hesperetin (or test compound)
-
Lipopolysaccharide (LPS)
-
Saline solution
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)
-
BCA protein assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer Hesperetin (e.g., 50 mg/kg, i.p.) or vehicle control daily for a specified period (e.g., 7 days).
-
Induction of Neuroinflammation: On the final day of treatment, induce neuroinflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Tissue Collection: 24 hours after LPS injection, euthanize the mice and collect brain tissue.
-
Protein Extraction: Homogenize the brain tissue in lysis buffer and centrifuge to collect the supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the brain homogenates using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the total protein concentration and compare the treated groups to the LPS-only group.
Visualizations
Signaling Pathway of Hesperetin in Neuroprotection
The following diagram illustrates the proposed mechanism of action for Hesperetin's neuroprotective effects, primarily through the modulation of oxidative stress and inflammatory pathways.
Caption: Hesperetin's neuroprotective signaling pathway.
Experimental Workflow for In Vivo Neuroinflammation Study
This diagram outlines the key steps in an in vivo experiment to assess the anti-neuroinflammatory effects of a test compound.
Caption: Workflow for in vivo neuroinflammation studies.
References
- 1. Neuroprotective Potential of Hesperidin as Therapeutic Agent in the Treatment of Brain Disorders: Preclinical Evidence-based Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases [mdpi.com]
- 3. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders [mdpi.com]
- 5. Neuroprotective effect of water-dispersible hesperetin in retinal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hebeirubescensin H Mechanism of Action Studies
Disclaimer: The following application notes and protocols are based on limited publicly available information regarding Hebeirubescensin H. Detailed experimental data and peer-reviewed studies on its specific mechanism of action are scarce. Therefore, the information provided should be considered a preliminary guide for research and development, drawing from general principles of cancer biology and the study of similar natural compounds.
I. Application Notes
Introduction
This compound is a diterpenoid natural product isolated from the plant Isodon rubescens.[1][2] This class of compounds is known for a variety of biological activities, and preliminary information suggests that this compound possesses anti-cancer properties.[3] It is proposed to function by inhibiting cancer cell proliferation and inducing apoptosis, or programmed cell death.[3] The selectivity of this compound for cancerous cells over normal cells makes it a compound of interest for further investigation in oncology drug development.[3]
Compound Profile
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₂₀H₂₈O₇ | [1][2][3] |
| Molecular Weight | 380.4 g/mol | [3] |
| CAS Number | 887333-30-4 | [1][2][3] |
| Source | Isodon rubescens | [1][2] |
Proposed Mechanism of Action
Available information suggests that this compound exerts its anti-cancer effects primarily through the induction of apoptosis. The proposed mechanism involves the disruption of mitochondrial function, which is a key event in the intrinsic apoptotic pathway.[3] This is followed by the activation of caspases, a family of proteases that are central executioners of apoptosis.[3] The selective action against cancer cells implies that this compound may target pathways that are dysregulated in cancer.[3]
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
II. Experimental Protocols
The following are general protocols that can be adapted to study the mechanism of action of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
-
2. Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentration for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
This compound-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
General Experimental Workflow
Caption: A general workflow for investigating the anticancer mechanism of this compound.
III. Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison. Below are example templates for data presentation.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| e.g., HepG2 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| e.g., A549 | 24 | Data |
| 48 | Data | |
| 72 | Data |
Table 2: Effect of this compound on Apoptosis in [Cell Line]
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | Data | Data |
| This compound (IC₅₀ concentration) | Data | Data |
| This compound (2x IC₅₀ concentration) | Data | Data |
Table 3: Relative Protein Expression Levels Post-Hebeirubescensin H Treatment
| Protein | Control | This compound (IC₅₀) | Fold Change |
| Bax/Bcl-2 Ratio | Data | Data | Data |
| Cleaved Caspase-9 | Data | Data | Data |
| Cleaved Caspase-3 | Data | Data | Data |
| Cleaved PARP | Data | Data | Data |
Further in-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by this compound. This would involve more advanced techniques such as transcriptomics, proteomics, and in vivo animal studies.
References
Application Notes and Protocols for Hebeirubenscin H Treatment
Introduction
Hebeirubenscin H is a novel investigational compound with potential anti-neoplastic properties. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. These application notes provide a comprehensive experimental design for researchers and drug development professionals to investigate the efficacy and mechanism of Hebeirubenscin H in a laboratory setting. The protocols outlined below detail methods for assessing cell viability, quantifying apoptosis, and analyzing the expression of critical proteins in relevant signaling cascades.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of Hebeirubenscin H on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh-7)
-
Hebeirubenscin H stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Hebeirubenscin H in complete medium at concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the Hebeirubenscin H dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by Hebeirubenscin H. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic cells.
Materials:
-
Cancer cell line
-
Hebeirubenscin H
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of Hebeirubenscin H (e.g., IC50 concentration determined from the MTT assay) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling pathways following treatment with Hebeirubenscin H.
Materials:
-
Cancer cell line
-
Hebeirubenscin H
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with Hebeirubenscin H as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Centrifuge the lysates at 12,000 g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2][3]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[2][3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][4]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Effect of Hebeirubenscin H on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 92.3 ± 4.5 | 85.1 ± 3.9 | 78.4 ± 5.3 |
| 5 | 75.6 ± 3.8 | 62.4 ± 4.1 | 51.2 ± 4.7 |
| 10 | 58.1 ± 4.2 | 45.3 ± 3.5 | 32.9 ± 3.9 |
| 25 | 39.7 ± 3.1 | 28.9 ± 2.9 | 19.8 ± 2.5 |
| 50 | 21.4 ± 2.5 | 15.6 ± 2.1 | 9.7 ± 1.8 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction by Hebeirubenscin H (Flow Cytometry)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Hebeirubenscin H (10 µM) | 60.3 ± 3.5 | 25.8 ± 2.9 | 10.1 ± 1.7 | 3.8 ± 1.1 |
| Hebeirubenscin H (25 µM) | 35.7 ± 4.1 | 42.1 ± 3.8 | 18.5 ± 2.4 | 3.7 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 3: Densitometric Analysis of Western Blot Results
| Protein | Control | Hebeirubenscin H (10 µM) | Hebeirubenscin H (25 µM) |
| Bax/Bcl-2 Ratio | 1.0 ± 0.1 | 2.8 ± 0.3 | 4.5 ± 0.5 |
| Cleaved Caspase-3 | 1.0 ± 0.2 | 3.2 ± 0.4 | 5.1 ± 0.6 |
| p-Akt/Akt Ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 |
| p-ERK/ERK Ratio | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.04 |
Values represent fold change relative to the control group and are normalized to a loading control. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Experimental workflow for evaluating Hebeirubenscin H.
Caption: Hypothesized signaling pathway of Hebeirubenscin H.
References
Troubleshooting & Optimization
Technical Support Center: Improving Hebeirubescensin H Solubility for Assays
Welcome to the technical support center for Hebeirubescensin H. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: I've observed that this compound is poorly soluble in aqueous buffers. What is the recommended starting approach to dissolve it for my experiments?
A1: For hydrophobic compounds like this compound, the recommended initial step is to first prepare a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[2][3] Other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can also be considered.[1] From this stock solution, you can then make serial dilutions into your aqueous assay buffer.
Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous media. How can I prevent this?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous buffer.[1] Here are several troubleshooting steps you can take:
-
Increase the rate of mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Sonication: Briefly sonicating the solution can help to redissolve fine precipitates.[1][4]
-
Gentle warming: Warming the solution to 37°C for a short period can increase solubility.[1]
-
Lower the final concentration: It's possible that the final concentration of this compound in your assay exceeds its solubility limit in the final buffer composition. Try testing a lower concentration.
-
Optimize the co-solvent concentration: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final percentage of DMSO in your assay to maintain solubility. It is crucial to run a vehicle control to account for any effects of the solvent on your experimental system.
Q3: Are there alternatives to using organic solvents like DMSO to improve the solubility of this compound?
A3: Yes, several alternative strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5]
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][5][6] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate hydrophobic compounds.[5][7]
-
-
Particle Size Reduction: Techniques like micronization or the creation of nanosuspensions can increase the surface area of the compound, leading to improved dissolution rates.[5][8][9]
Troubleshooting Guide: Enhancing this compound Solubility
If you are experiencing solubility issues with this compound, consult the following table for a summary of potential solutions.
| Issue | Potential Cause | Suggested Solution | Considerations |
| This compound does not dissolve in aqueous buffer. | High hydrophobicity of the compound. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol, DMF).[1] | Ensure the final concentration of the organic solvent in the assay is compatible with your experimental system and run appropriate vehicle controls. |
| Precipitation occurs upon dilution of the organic stock solution into aqueous media. | The compound's solubility limit is exceeded in the final aqueous buffer. | - Vigorously mix during dilution.- Briefly sonicate the final solution.[1][4]- Gently warm the solution to 37°C.[1]- Lower the final concentration of this compound. | Avoid excessive heating, as it may degrade the compound. Always confirm the thermal stability of your compound. |
| The required concentration of this compound is still not achievable without precipitation. | The hydrophobicity of the compound is too high for simple co-solvent systems. | - Employ solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80).[2][5][6][7]- Adjust the pH of the buffer if this compound has ionizable groups.[5] | The chosen excipient must be compatible with the assay. For instance, cyclodextrins may not be suitable for some receptor-binding assays.[6] |
| Cell toxicity or assay interference is observed. | The concentration of the organic solvent or excipient is too high. | - Reduce the concentration of the co-solvent or excipient to the lowest effective level.- Explore alternative, less toxic solubilizing agents. | Always perform a vehicle control to assess the impact of the solvent and any excipients on your assay. |
Experimental Protocol: Preparation of a this compound Stock Solution and Dilution for Cell-Based Assays
This protocol provides a general procedure for dissolving this compound in DMSO and subsequently diluting it for a cell-based assay.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile cell culture medium
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of this compound and place it in a sterile, light-protected microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 100 µL of DMSO for every 1 µmol of this compound). c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes at room temperature.[4] e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Dilution of the Stock Solution for Cell-Based Assays (e.g., to a final concentration of 10 µM): a. Pre-warm the sterile cell culture medium to 37°C. b. Prepare an intermediate dilution of the this compound stock solution in the cell culture medium if a large volume change is required. c. To prepare the final working solution, add the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium while vortexing gently. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%. d. Visually inspect the final working solution for any signs of precipitation. If a precipitate forms, refer to the troubleshooting guide. e. Use the freshly prepared working solution for your experiment. Do not store aqueous dilutions for extended periods unless their stability has been confirmed.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Solubility Troubleshooting
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
A decision-making workflow for troubleshooting the solubility of this compound.
Illustrative Signaling Pathway
As the precise molecular target of this compound is not yet defined, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for novel therapeutic agents. This is provided as an example of how the compound's effects could be visualized once its mechanism of action is elucidated.
A generic GPCR signaling cascade, as a hypothetical mechanism of action for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Novel Natural Products
This guide provides technical support for researchers, scientists, and drug development professionals working with novel natural products, using the hypothetical compound Hebeirubescensin H as an example where specific stability data is not yet available. The principles and protocols outlined here are based on general best practices for natural product stability testing.
Frequently Asked Questions (FAQs)
Q1: We have isolated this compound and have no prior stability data. Where should we begin our stability assessment?
A1: When working with a novel compound like this compound, a preliminary stability study is recommended. This involves exposing the compound in a selection of common laboratory solvents to different environmental conditions.[1][2] The initial assessment should focus on factors like temperature, light, and pH to identify potential liabilities.
Q2: What solvents are recommended for an initial stability screen of this compound?
A2: A good starting point is to test the stability of this compound in a range of solvents with varying polarities and protic/aprotic properties. This will help you understand its general solubility and stability. A recommended starting set of solvents includes:
-
Protic Solvents: Methanol, Ethanol (B145695), Water (at different pH values, e.g., 4, 7, 9)
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Hexanes
It is crucial to use high-purity, degassed solvents to avoid degradation from impurities or dissolved oxygen.[3]
Q3: What are the standard storage conditions for a new natural product isolate like this compound?
A3: For a novel compound with unknown stability, it is best to store it under conditions that minimize degradation.[4] The following conditions are recommended:
-
Solid Form: Store in a tightly sealed, amber glass vial at -20°C or -80°C, protected from light and moisture. The container should be flushed with an inert gas like argon or nitrogen before sealing.
-
In Solution: If stock solutions are required, prepare them in a stable solvent (as determined by your stability studies), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Protect from light.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO for my bioassay, but the activity seems to decrease over time. What could be the issue?
A1: This suggests that this compound may be unstable in DMSO at the storage temperature. While DMSO is a common solvent for solubilizing compounds for bioassays, some compounds can degrade in it.
Troubleshooting Steps:
-
Perform a time-course stability study: Analyze a sample of this compound in DMSO at regular intervals (e.g., 0, 2, 4, 8, 24 hours) at room temperature and your storage temperature. Use an appropriate analytical method like HPLC-UV or LC-MS to monitor for the appearance of degradation products and a decrease in the parent compound peak.
-
Consider alternative solvents: If instability in DMSO is confirmed, try preparing stock solutions in alternative solvents like ethanol or acetonitrile, if the compound's solubility allows.
-
Prepare fresh solutions: For sensitive compounds, it is always best practice to prepare fresh solutions immediately before use.
Q2: I observe a color change in my solution of this compound when exposed to lab lighting. What does this indicate?
A2: A color change often indicates a chemical transformation, suggesting that this compound may be photolabile.[3]
Troubleshooting Steps:
-
Conduct a photostability study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a calibrated UV/Vis lamp) and compare it to a sample kept in the dark. Analyze both samples at various time points.
-
Work in low-light conditions: If photolability is confirmed, all handling of the compound and its solutions should be done in a dark room or with the use of amber vials and light-protective coverings.
Q3: After storing my this compound stock solution in the freezer, I see precipitate upon thawing. Is my compound degrading?
A3: While degradation is a possibility, precipitation upon thawing is more commonly due to the compound's low solubility at colder temperatures.
Troubleshooting Steps:
-
Check for redissolution: Gently warm the solution and vortex to see if the precipitate redissolves.
-
Filter the solution: If the precipitate does not redissolve, it may be a degradant or an impurity that has crashed out. Filter the solution through a 0.22 µm syringe filter before use to avoid introducing insoluble material into your experiment.
-
Re-evaluate the storage solvent and concentration: The chosen solvent may not be optimal for the stored concentration. Consider using a more suitable solvent or storing the compound at a lower concentration.
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a general method for evaluating the stability of a novel compound in various solvents over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
In separate amber HPLC vials, dilute the stock solution with each of the chosen test solvents (e.g., Methanol, Ethanol, Water pH 4, Water pH 7, Water pH 9, Acetonitrile, DMSO, Dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Prepare triplicate samples for each solvent and condition.
-
-
Storage Conditions:
-
Store one set of vials at room temperature (25°C) exposed to ambient light.
-
Store a second set at room temperature (25°C) protected from light (wrapped in aluminum foil).
-
Store a third set at an elevated temperature (e.g., 40°C) in the dark.
-
Store a fourth set at a refrigerated temperature (4°C) in the dark.
-
-
Time Points for Analysis:
-
Analyze the samples at initial time point (T=0) and at subsequent time points (e.g., 1, 3, 7, and 14 days).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a Mass Spectrometer (LC-MS).
-
The method should be able to separate the parent compound from any potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition.
-
Identify any new peaks that appear in the chromatograms, as these may be degradation products.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (% Remaining after 7 days)
| Solvent | 4°C (Dark) | 25°C (Dark) | 25°C (Light) | 40°C (Dark) |
| Methanol | 99.5% | 95.2% | 85.1% | 80.3% |
| Ethanol | 99.8% | 97.1% | 88.4% | 85.2% |
| Water (pH 4) | 98.2% | 90.5% | 82.3% | 75.6% |
| Water (pH 7) | 99.1% | 96.8% | 87.9% | 84.1% |
| Water (pH 9) | 85.4% | 70.3% | 55.2% | 40.7% |
| Acetonitrile | 99.9% | 99.5% | 98.7% | 95.3% |
| DMSO | 98.5% | 92.1% | 84.6% | 78.9% |
| Dichloromethane | 99.6% | 96.4% | 75.8% | 82.5% |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for assessing novel natural product stability.
References
Technical Support Center: Synthesis of Hebeirubescensin H and Related Diterpenoids
Disclaimer: Information on the specific synthesis of "Hebeirubescensin H" is not available in the public domain. Based on phytochemical studies of the genus Isodon (formerly Hebeclinium), it is presumed that this compound is a complex diterpenoid, likely belonging to the ent-kaurane or abietane (B96969) class. This technical support center provides troubleshooting guides and FAQs based on common challenges encountered in the synthesis of these classes of molecules. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of ent-kaurane and abietane diterpenoids like this compound?
A1: The total synthesis of these complex natural products presents several significant challenges:
-
Construction of the Polycyclic Core: Assembling the characteristic tetracyclic or modified polycyclic ring system with the correct stereochemistry is a primary hurdle.
-
Stereochemical Control: These molecules often contain multiple contiguous stereocenters, and achieving the desired stereoisomer requires highly selective reactions.
-
Oxidation State Management: The introduction and manipulation of various oxygen-containing functional groups at specific positions of the carbocyclic skeleton can be difficult due to the potential for side reactions and the need for chemoselective reagents.
-
Low Yields: Multi-step syntheses of such complex targets often suffer from low overall yields, making it challenging to produce sufficient material for biological evaluation.
-
Purification: The separation of diastereomers and other closely related impurities can be difficult, often requiring multiple chromatographic steps.
Q2: Why is the stereoselective synthesis of the bicyclo[3.2.1]octane core in ent-kaurane diterpenoids so challenging?
A2: The bicyclo[3.2.1]octane core, a key structural motif in ent-kaurane diterpenoids, presents a significant synthetic challenge due to its bridged and sterically congested nature. Establishing the correct relative and absolute stereochemistry at the multiple stereocenters within this ring system requires carefully designed synthetic strategies. Common approaches like intramolecular Diels-Alder reactions or radical cyclizations must be optimized to favor the formation of the desired diastereomer.
Q3: What are common side reactions observed during the functionalization of the diterpenoid skeleton?
A3: Common side reactions include:
-
Epimerization: Base- or acid-sensitive stereocenters can undergo epimerization, leading to a mixture of diastereomers.
-
Rearrangements: The carbocyclic skeleton can be prone to rearrangements under certain reaction conditions, particularly those involving carbocationic intermediates.
-
Over-oxidation or Incomplete Oxidation: Achieving the desired oxidation state at a specific position without affecting other sensitive functional groups can be challenging.
-
Protecting Group Instability: The selection and stability of protecting groups are crucial, as their premature cleavage can lead to unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Key Cyclization Step (e.g., Intramolecular Diels-Alder or Radical Cyclization)
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Conformation of Precursor: The precursor molecule may not readily adopt the required conformation for cyclization. | - Modify the structure of the precursor to favor the desired reactive conformation. - Experiment with different solvent systems to influence the conformational equilibrium. |
| Steric Hindrance: Steric bulk near the reacting centers can impede the cyclization reaction. | - Use less bulky protecting groups. - Employ catalysts or reagents that are less sensitive to steric hindrance. |
| Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimal. | - Perform a systematic optimization of reaction parameters (e.g., using a design of experiments approach). - Screen a variety of catalysts or radical initiators. |
| Decomposition of Reactants or Products: The starting material or the cyclized product may be unstable under the reaction conditions. | - Lower the reaction temperature and extend the reaction time. - Use milder reagents. - Perform the reaction in the absence of light or oxygen if the compounds are sensitive. |
Issue 2: Poor Stereoselectivity in a Key Transformation
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Facial Bias: The substrate may lack a strong directing group to control the stereochemical outcome of the reaction. | - Introduce a temporary chiral auxiliary to direct the reaction. - Use a chiral catalyst or reagent that can effectively discriminate between the two faces of the substrate. |
| Flexible Transition State: The transition state of the reaction may be too flexible, leading to the formation of multiple stereoisomers. | - Lower the reaction temperature to favor the transition state with the lowest energy. - Use a more rigid substrate or a more structured catalyst. |
| Epimerization of the Product: The desired stereoisomer may be forming initially but then epimerizing under the reaction conditions. | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time, non-polar solvent). - Quench the reaction carefully to prevent post-reaction epimerization. |
Issue 3: Difficulty in Purification of Diastereomers
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity: The diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography. | - Use high-performance liquid chromatography (HPLC) with a chiral stationary phase or a high-resolution achiral column. - Try alternative separation techniques such as supercritical fluid chromatography (SFC). |
| Co-crystallization: The diastereomers may co-crystallize, preventing purification by recrystallization. | - Attempt derivatization of the mixture to create compounds with different physical properties that may be easier to separate. After separation, the original functional group can be regenerated. - Explore different solvent systems for recrystallization. |
| Interconversion of Isomers: The isomers may be interconverting during the purification process. | - Perform purification at a lower temperature. - Use buffered mobile phases in chromatography to maintain a stable pH. |
Experimental Protocols & Data
As the synthesis of this compound has not been reported, we provide a representative experimental protocol for a key transformation in the synthesis of a related ent-kaurane diterpenoid.
Representative Experiment: Radical Cyclization to Form the Bicyclo[3.2.1]octane Core
This protocol is a generalized example based on common strategies in diterpenoid synthesis.
Reaction: A solution of a suitable radical precursor (e.g., an iodoalkene) in a degassed solvent (e.g., toluene (B28343) or benzene) is heated in the presence of a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).
Detailed Methodology:
-
Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the iodoalkene precursor (1.0 eq).
-
Degassing: Dissolve the precursor in anhydrous, degassed toluene. Bubble nitrogen through the solution for 30 minutes to remove any dissolved oxygen.
-
Addition of Reagents: Add tributyltin hydride (1.2 eq) and AIBN (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the cyclized product.
Quantitative Data (Hypothetical for a model system):
| Entry | Reducing Agent | Initiator | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | Bu₃SnH | AIBN | 80 | 65 | 3:1 |
| 2 | (TMS)₃SiH | AIBN | 80 | 72 | 5:1 |
| 3 | Bu₃SnH | V-40 | 100 | 75 | 4:1 |
| 4 | (TMS)₃SiH | V-40 | 100 | 81 | 7:1 |
Visualizations
Technical Support Center: Optimizing Hebeirubescensin H Purification Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the purification yield of Hebeirubescensin H, an ent-kaurane diterpenoid isolated from Isodon rubescens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
A1: this compound is an ent-kaurane diterpenoid, a class of natural products known for their diverse biological activities. Diterpenoids isolated from Isodon rubescens have demonstrated significant cytotoxic and anti-inflammatory properties. Specifically, ent-kaurane diterpenoids can induce apoptosis (programmed cell death) and ferroptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS).[1] They have also been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[2][3][4][5]
Q2: What are the major challenges in purifying this compound?
A2: The primary challenges in purifying this compound, like many other natural products, include its relatively low abundance in the plant source, the presence of structurally similar compounds that can co-elute during chromatographic separation, and its potential for degradation under harsh extraction or purification conditions. Optimizing each step of the process, from extraction to final purification, is crucial for obtaining a high yield of the pure compound.
Q3: Which analytical techniques are recommended for monitoring the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring the presence and purity of this compound in various fractions. Developing a robust HPLC method early in the process will allow for accurate assessment of the purification efficiency at each stage. Thin-Layer Chromatography (TTC) can also be used as a rapid, qualitative tool for screening fractions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | * Use a multi-step extraction with solvents of increasing polarity (e.g., start with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate (B1210297) and then methanol).* Consider using advanced extraction techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency. |
| Incomplete cell lysis. | * Ensure the plant material is finely ground to maximize surface area for solvent penetration.* Increase extraction time and/or temperature (while monitoring for compound degradation). | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase. | * Silica (B1680970) gel is a common choice for initial fractionation. If resolution is poor, consider using other stationary phases like alumina (B75360) or C18 reversed-phase silica.* For fine purification, Sephadex LH-20 is often used for size exclusion chromatography of diterpenoids. |
| Incorrect mobile phase composition. | * Systematically screen different solvent systems with varying polarities.* Employ a gradient elution rather than isocratic elution to improve the separation of compounds with a wide range of polarities. | |
| Co-elution of Impurities | Structurally similar compounds. | * Employ orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reversed-phase separation.* Preparative HPLC (prep-HPLC) with a high-resolution column is often necessary for the final purification step to separate closely related isomers. |
| Compound Degradation | Exposure to high temperatures or harsh pH. | * Perform extraction and purification steps at room temperature or below whenever possible.* Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.* Avoid strong acids or bases during the extraction and purification process. |
| Irreproducible Results | Variation in plant material. | * Source plant material from a consistent geographical location and harvest at the same time of year.* Thoroughly dry and properly store the plant material to prevent degradation of secondary metabolites. |
| Inconsistent experimental conditions. | * Carefully document and control all experimental parameters, including solvent ratios, flow rates, and temperatures. |
Experimental Protocols
Below are detailed methodologies for the key stages of this compound purification.
Extraction of Crude Diterpenoids
-
Preparation of Plant Material : Air-dry the aerial parts of Isodon rubescens and grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol.
-
The diterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions. Monitor the fractions by HPLC to confirm the presence of this compound.
-
Chromatographic Purification
a) Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing : Prepare a silica gel (100-200 mesh) column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Begin elution with a low polarity mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (B129727).
-
Fraction Collection and Analysis : Collect fractions of a consistent volume and analyze them by TLC and HPLC to identify those containing this compound.
b) Sephadex LH-20 Chromatography (Intermediate Purification)
-
Column Preparation : Swell the Sephadex LH-20 gel in the desired mobile phase (e.g., methanol or a chloroform-methanol mixture) and pack the column.
-
Sample Application : Load the combined and concentrated fractions from the silica gel column that are enriched with this compound.
-
Elution : Elute with the same mobile phase used for column packing.
-
Fraction Analysis : Analyze the collected fractions by HPLC to track the purification progress.
c) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Column : Use a C18 reversed-phase preparative column.
-
Mobile Phase : A gradient of methanol and water is commonly used. The exact gradient profile should be optimized based on analytical HPLC results.
-
Injection and Fractionation : Inject the enriched fraction from the Sephadex LH-20 column and collect the peak corresponding to this compound.
-
Purity Confirmation : Analyze the purity of the final product by analytical HPLC. A purity of >95% is generally desired for biological assays.
Data Presentation
The following table provides a hypothetical example of yield data at different stages of purification. Actual yields will vary depending on the starting material and the efficiency of each step.
| Purification Stage | Starting Material (g) | Product Weight (mg) | Purity (%) | Yield (%) |
| Crude Ethanol Extract | 1000 | 50,000 | ~5 | 100 |
| Ethyl Acetate Fraction | 50 | 10,000 | ~20 | 20 |
| Silica Gel Chromatography | 10 | 1,500 | ~60 | 3 |
| Sephadex LH-20 Chromatography | 1.5 | 300 | ~85 | 0.6 |
| Preparative HPLC | 0.3 | 50 | >98 | 0.1 |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Potential Cytotoxic Signaling Pathway of ent-Kaurane Diterpenoids
Caption: Proposed cytotoxic mechanism of ent-kaurane diterpenoids.
Potential Anti-inflammatory Signaling Pathway of ent-Kaurane Diterpenoids
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hebeirubescensin H Bioassay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in bioassays involving Hebeirubescensin H and other triterpenoid (B12794562) saponins.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our cytotoxicity assays with this compound. What are the common causes?
A1: High variability in cytotoxicity assays can stem from several biological and technical factors.[1] Biological factors include inconsistencies in cell seeding density, cell health, and passage number.[2][3] Technical issues often involve inaccurate pipetting, especially of viscous solutions, the presence of air bubbles, and edge effects in microplates.[1] For natural products like this compound, incomplete solubilization or precipitation of the compound in the culture medium is a frequent cause of inconsistent results.[1]
Q2: What is the optimal solvent for dissolving this compound, and what is the maximum concentration of this solvent that cells can tolerate?
A2: this compound, a triterpenoid saponin, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use analytical grade DMSO (≥99%) to avoid impurities that could affect cell viability.[1] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, as higher concentrations can be cytotoxic to many cell lines. It is always recommended to run a vehicle control (medium with the same concentration of DMSO as the highest concentration used for the test compound) to account for any solvent-induced effects.
Q3: Our IC50 values for this compound are not consistent across different experiments. Why might this be happening?
A3: Inconsistent IC50 values are a common challenge in bioassays.[4] Several factors can contribute to this issue:
-
Cell-related variability: Differences in cell passage number, confluency at the time of treatment, and overall metabolic activity can significantly alter cellular response to a cytotoxic agent.[2][3]
-
Compound stability: The stability of this compound in solution can affect its potency. It is advisable to prepare fresh stock solutions for each experiment.
-
Incubation time: The duration of compound exposure can influence the IC50 value. Ensure that the incubation time is consistent across all experiments.
-
Assay-specific variability: The type of cytotoxicity assay used (e.g., MTT, MTS, LDH) can yield different IC50 values due to their different detection principles.[5]
Q4: Can this compound interfere with the MTT assay?
A4: Yes, like many natural products, this compound has the potential to interfere with the MTT assay. Colored compounds can absorb light at the same wavelength as the formazan (B1609692) product, leading to inaccurate readings.[6] Additionally, compounds with strong reducing or oxidizing properties can directly reduce the MTT reagent, resulting in a false-positive signal for cell viability.[6] It is recommended to include a control well with the compound in cell-free medium to check for any direct interaction with the MTT reagent.
Troubleshooting Guides
Problem 1: High Background Signal in the Bioassay
Symptoms:
-
Control wells (no cells or vehicle-treated cells) show unexpectedly high absorbance/fluorescence.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, sterile reagents. Check for microbial contamination in the culture medium and assay buffers. |
| Compound Interference | Run a control with this compound in cell-free medium to check for direct reactivity with the assay reagents. If interference is observed, consider using an alternative assay with a different detection method. |
| Incomplete Solubilization | Visually inspect the wells for any precipitate. Ensure complete dissolution of this compound in the stock solvent and proper mixing when diluting in the culture medium. |
| Light Exposure | Some assay reagents are light-sensitive. Protect the plates from light during incubation and reading. |
Problem 2: Poor Reproducibility Between Replicate Wells
Symptoms:
-
High standard deviation between replicate wells for the same treatment condition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Avoid introducing air bubbles into the wells. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between seeding replicates. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or medium.[1] |
| Compound Precipitation | Observe the wells under a microscope for any signs of compound precipitation. If precipitation occurs, try lowering the concentration or using a different solubilizing agent. |
Data Presentation
The following tables provide examples of how to structure quantitative data from this compound bioassays. Note: The data presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not widely available.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 18.5 |
| HCT116 | Colon Carcinoma | 48 | 25.1 |
Table 2: Hypothetical Quantification of Apoptosis by Annexin V-FITC/PI Staining in HepG2 Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 5 | 10.3 ± 1.2 | 4.2 ± 0.8 |
| 15 | 25.8 ± 2.5 | 12.6 ± 1.9 |
| 30 | 42.1 ± 3.1 | 28.4 ± 2.7 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).
Visualizations
Caption: Experimental workflow for a typical cytotoxicity assay.
Caption: Postulated intrinsic apoptosis signaling pathway.
Caption: Troubleshooting decision tree for bioassay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 887333-30-4 | MKB33330 | Biosynth [biosynth.com]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Hebeirubescensin H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Hebeirubescensin H. Given that this compound is a novel compound with limited public data, this guide focuses on strategies for compounds with presumed poor aqueous solubility and membrane permeability, common hurdles for complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary reasons for the low oral bioavailability of this compound?
A1: While specific data for this compound is scarce, low oral bioavailability for complex natural products typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Membrane Permeability: The molecular size, charge, or lipophilicity of this compound might hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.[1]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.
Q2: What initial steps should I take to characterize the bioavailability issues of this compound?
A2: A systematic approach is crucial. We recommend the following initial assessments:
-
Solubility Determination: Assess the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) to understand its lipophilicity.
-
Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability and identify potential efflux transporter interactions.
-
Metabolic Stability Assays: Evaluate the stability of this compound in liver and intestinal microsomes to understand its susceptibility to first-pass metabolism.
Q3: Which formulation strategies are most promising for enhancing the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed, and the optimal choice depends on the specific properties of this compound. Promising approaches include:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and solubility.[2][3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and take advantage of lipid absorption pathways.[1]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques include creating nanosuspensions or encapsulating the compound in liposomes.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: this compound shows poor dissolution in vitro.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Crystallinity | Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., HPMC, PVP). | Increased dissolution rate due to the higher energy state of the amorphous form. |
| Poor Wettability | Micronize the this compound powder to increase the surface area. | Improved dissolution by increasing the contact area with the dissolution medium. |
| Low Intrinsic Solubility | Formulate this compound as a nanosuspension or use solubility enhancers like cyclodextrins. | Enhanced solubility leading to a higher concentration gradient for absorption. |
Issue 2: In vivo pharmacokinetic studies show low Cmax and AUC after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Permeability | Co-administer this compound with a permeation enhancer. Note: This requires careful toxicity and safety evaluation. | Increased absorption across the intestinal epithelium, leading to higher plasma concentrations. |
| Extensive First-Pass Metabolism | Investigate co-administration with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors), if the metabolic pathway is identified. This is an exploratory step and not a final formulation strategy. | Increased systemic exposure by reducing metabolic degradation. |
| Efflux by P-glycoprotein | Formulate this compound in a system containing a P-gp inhibitor (e.g., certain surfactants used in SEDDS). | Reduced efflux of the compound back into the gut lumen, thereby increasing net absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer carrier such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP).
-
Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., ethanol, methanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound. Also, perform in vitro dissolution studies.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Selection: Choose a lipid composition, for example, a mixture of a phospholipid like phosphatidylcholine and cholesterol.
-
Film Formation: Dissolve this compound and the lipids in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification and Characterization: Remove the unencapsulated this compound by ultracentrifugation or dialysis. Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Quantitative Data Summary
Table 1: Comparison of Dissolution Parameters for Different this compound Formulations
| Formulation | Drug:Carrier Ratio | % Drug Released at 30 min | % Drug Released at 120 min |
| Pure this compound | N/A | 5% | 12% |
| Solid Dispersion (HPMC) | 1:4 | 65% | 92% |
| Solid Dispersion (PVP) | 1:4 | 75% | 98% |
| Nanosuspension | N/A | 50% | 85% |
| Liposomes | N/A | 40% | 78% |
Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 15 | 2.0 | 450 ± 90 | 100 |
| Solid Dispersion (PVP) | 50 | 420 ± 60 | 1.0 | 2250 ± 300 | 500 |
| Liposomal Formulation | 50 | 310 ± 45 | 1.5 | 1800 ± 250 | 400 |
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Key barriers to oral absorption of this compound.
References
- 1. Bioavailability Enhancement Solutions | Vici Health Sciences [vicihealthsciences.com]
- 2. Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (Daidzein) by Spray Drying: Formulation and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Dosage of Hebeirubescensin H
Notice to Researchers: Information regarding "Hebeirubescensin H" is not currently available in publicly accessible scientific literature. The following technical support guide is a generalized template designed to assist researchers in establishing and refining in vivo dosages for novel compounds. This guide provides a framework for experimental design, troubleshooting, and data interpretation, using hypothetical data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are starting our first in vivo study with a novel compound. How do we determine the initial dose range?
A1: For a novel compound like "this compound," a dose-range finding (DRF) study is the critical first step. This typically involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD) and potential toxicities. It is advisable to start with a dose significantly lower than the in vitro IC50 or EC50, if available, and escalate cautiously. Literature on compounds with similar structures or mechanisms of action can also provide a preliminary reference point.
Q2: What are the common signs of toxicity we should monitor for in our animal models?
A2: Clinical signs of toxicity can vary depending on the compound and the animal model. General indicators to monitor include:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, piloerection.
-
Body Weight: A significant drop in body weight (typically >15-20%) is a key indicator of toxicity.
-
Behavioral Changes: Reduced activity, altered gait, signs of pain or distress.
-
Gastrointestinal Issues: Diarrhea, dehydration.
-
Mortality: Any unexpected deaths should be immediately investigated.
Q3: Our compound shows efficacy at a certain dose, but we are also observing mild toxicity. How can we refine the dosage to maximize the therapeutic window?
A3: This is a common challenge in drug development. To refine the dosage, consider the following strategies:
-
Dose Fractionation: Administering the total daily dose in two or more smaller doses may help maintain therapeutic levels while reducing peak concentration-related toxicity.
-
Alternative Dosing Schedules: Exploring different dosing schedules (e.g., every other day instead of daily) can sometimes mitigate cumulative toxicity.
-
Formulation Optimization: Improving the formulation to enhance bioavailability may allow for a lower effective dose, thereby reducing off-target effects.
-
Combination Therapy: In some cases, combining a lower dose of your primary compound with another agent that has a synergistic or complementary mechanism of action can enhance efficacy without increasing toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality at the lowest dose | - Formulation issue (e.g., precipitation, incorrect pH)- Acute, unexpected toxicity of the compound- Error in dose calculation or administration | - Verify the formulation for solubility, stability, and pH.- Conduct a more extensive literature search for related compounds.- Double-check all calculations and administration procedures.- Redesign the DRF study with an even lower starting dose. |
| No observable efficacy even at the MTD | - Insufficient drug exposure at the target site- Poor bioavailability of the current formulation- The compound is not effective in the chosen in vivo model- The proposed mechanism of action is not relevant in vivo | - Perform pharmacokinetic (PK) studies to assess drug levels in plasma and target tissues.- Reformulate the compound to improve solubility and absorption.- Re-evaluate the in vitro data and the rationale for the chosen in vivo model.- Consider an alternative animal model that may be more responsive. |
| High variability in animal response | - Inconsistent dose administration- Genetic variability within the animal strain- Differences in animal health status- Instability of the compound in the formulation | - Ensure all personnel are thoroughly trained in the administration technique.- Use a more genetically homogeneous animal strain if possible.- Acclimatize animals properly and ensure consistent environmental conditions.- Prepare fresh formulations for each dosing and verify stability over the administration period. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).
-
The dose escalation scheme should be based on any preliminary in vitro data or information from structurally similar compounds.
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-7 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for In Vivo Dosage Refinement.
Caption: Hypothetical Signaling Pathway Inhibition.
dealing with off-target effects of Hebeirubescensin H
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of Hebeirubescensin H.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Tyrosine Kinase A (TKA) , a key regulator of cell proliferation and survival pathways. It is designed to bind to the ATP-binding pocket of TKA, thereby inhibiting its downstream signaling.
Q2: What are the known or potential off-target effects of this compound?
A2: While highly potent against its primary target, this compound has been observed to interact with other cellular proteins, which can lead to off-target effects. These unintended interactions can complicate data interpretation.[1] Key potential off-target effects include:
-
Inhibition of Tyrosine Kinase B (TKB): At higher concentrations, this compound can inhibit TKB, which is involved in cellular adhesion and migration.
-
Modulation of the Notch Signaling Pathway: Evidence suggests that this compound may indirectly affect the processing of the Notch receptor, leading to unintended activation or inhibition of this critical developmental pathway.[2][3][4]
Q3: What are the best practices for minimizing off-target effects in my experimental setup?
A3: To ensure that the observed biological effects are due to the inhibition of the primary target (TKA), several strategies should be implemented:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[1]
-
Employ a Secondary Inhibitor: Use a structurally different, well-characterized inhibitor for TKA as a positive control to confirm that the observed phenotype is consistent.
-
Utilize Genetic Approaches: The most rigorous method to confirm on-target effects is to use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the primary target.[1][5][6] The phenotype of the genetic knockdown should mimic the phenotype of this compound treatment.
Troubleshooting Guides
Issue 1: The observed cellular phenotype (e.g., decreased cell migration) is stronger than expected for TKA inhibition alone.
Possible Cause: This may be due to the off-target inhibition of Tyrosine Kinase B (TKB), which also plays a role in cell migration. At concentrations above the optimal range for TKA inhibition, this compound may be affecting both kinases.
Troubleshooting Steps:
-
Confirm Target Potency: Determine the IC50 values of this compound for both TKA and TKB to understand its selectivity profile.
-
Adjust Concentration: Lower the concentration of this compound to a level that is selective for TKA but has minimal effect on TKB.
-
Genetic Validation: Use siRNA to specifically knock down TKA and observe if the resulting phenotype matches the one from the low-dose this compound treatment.
Data Presentation: this compound Kinase Selectivity
| Kinase Target | IC50 (nM) | Description |
| Tyrosine Kinase A (TKA) | 50 | Primary, on-target |
| Tyrosine Kinase B (TKB) | 500 | Off-target |
Experimental Protocol: Kinase Selectivity Profiling (IC50 Determination)
-
Objective: To determine the inhibitory concentration (IC50) of this compound against TKA and TKB.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Assay Setup: In a 384-well plate, add the recombinant TKA or TKB enzyme, its specific peptide substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Issue 2: Unexpected developmental defects are observed in my zebrafish/mouse model.
Possible Cause: Such phenotypes may be linked to the off-target modulation of the Notch signaling pathway, which is crucial for embryonic development.[2][3]
Troubleshooting Steps:
-
Analyze Notch Pathway Activity: Assess the status of the Notch signaling pathway in your model system following treatment with this compound. A western blot for the cleaved (active) form of Notch1 (NICD) is a standard method.
-
Use a Gamma-Secretase Inhibitor: As a control, treat your model system with a known gamma-secretase inhibitor (e.g., DAPT) that blocks Notch signaling to see if it phenocopies the effects of this compound.
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intracellular domain of Notch (NICD), which should bypass the upstream inhibition.
Experimental Protocol: Western Blot for Cleaved Notch1 (NICD)
-
Objective: To measure the level of active Notch1 signaling.
-
Methodology:
-
Sample Preparation: Treat cells or tissues with this compound at various concentrations and time points. Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for cleaved Notch1 (Val1744). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Measure the band intensity using densitometry software and normalize the cleaved Notch1 signal to the loading control.
-
Mandatory Visualization: Notch Signaling Pathway and this compound Off-Target Effect
Caption: Off-target inhibition of γ-Secretase by this compound can disrupt Notch signaling.
Issue 3: How can I definitively prove that my observed phenotype is an on-target effect?
Possible Cause: Distinguishing on-target from off-target effects is a critical validation step in drug development and basic research.[1]
Troubleshooting Steps:
A genetic knockdown "rescue" experiment is the gold standard for validating that a small molecule's effect is on-target. The logic is that if the compound's effect is due to inhibiting the target, then the compound should have no further effect in cells where the target has already been genetically removed.
Experimental Protocol: siRNA Knockdown and Compound Treatment
-
Objective: To determine if the phenotype caused by this compound is dependent on the presence of its primary target, TKA.
-
Methodology:
-
Cell Transfection: Transfect cells with either a non-targeting control siRNA (siControl) or an siRNA specifically targeting TKA (siTKA).
-
Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the TKA protein.
-
Verification of Knockdown: Collect a subset of cells from each group and perform a western blot to confirm that TKA protein levels are significantly reduced in the siTKA group compared to the siControl group.
-
Compound Treatment: Treat the remaining siControl and siTKA cells with either a vehicle control (DMSO) or this compound at the effective concentration.
-
Phenotypic Assay: Perform the relevant functional assay (e.g., proliferation, migration) on all four groups:
-
siControl + Vehicle
-
siControl + this compound
-
siTKA + Vehicle
-
siTKA + this compound
-
-
Data Analysis:
-
Expected On-Target Result: The siControl + this compound group and the siTKA + Vehicle group should show a similar phenotype. Furthermore, adding this compound to the TKA knockdown cells (siTKA + this compound) should produce no additional effect compared to the siTKA + Vehicle group.
-
Expected Off-Target Result: If this compound still produces a phenotype in cells lacking TKA (the siTKA + this compound group), the effect is likely off-target.
-
-
Mandatory Visualization: On-Target vs. Off-Target Validation Workflow
Caption: Logical workflow for distinguishing on-target from off-target effects using siRNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Complex regulation of HSC emergence by the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch Signaling in the Regulation of Hematopoietic Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 6. Reduced off-target effects with CRISPR/Cas9 gesicles [takarabio.com]
Technical Support Center: Minimizing Cytotoxicity of Compound H in Control Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Compound H on control (non-target) cells during in vitro experiments.
Troubleshooting Guide: High Cytotoxicity in Control Cells
Unexpected cytotoxicity in control cell lines can confound experimental results. This guide provides potential causes and solutions to help mitigate these off-target effects.
| Problem | Potential Cause | Recommended Solution | Citation |
| High levels of cell death in control cell lines at expected therapeutic concentrations. | Solvent Toxicity: The solvent used to dissolve Compound H (e.g., DMSO) may be toxic at the final concentration. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control group treated with the highest concentration of the solvent used. | [1][2] |
| Compound Instability: Compound H may be unstable in the cell culture medium, leading to the formation of toxic byproducts. | Prepare fresh stock solutions for each experiment. Assess the stability of Compound H at 37°C over the time course of your experiment. | [2] | |
| Off-Target Effects: Compound H may interact with unintended molecular targets in control cells, triggering cytotoxic signaling pathways. | Perform a dose-response study to determine the lowest effective concentration with minimal control cell toxicity. Consider structural modifications to enhance selectivity or utilize targeted drug delivery systems like nanoparticles. | [1][3][4] | |
| Inconsistent or variable cytotoxicity results between experiments. | Cell Culture Variability: Differences in cell passage number, confluency, or overall health can alter cellular response to Compound H. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | [2] |
| Inaccurate Pipetting: Small errors in serial dilutions can lead to significant variations in the final concentration of Compound H. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment medium for each concentration to ensure consistency across replicate wells. | [2] | |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate Compound H and increase cytotoxicity. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain humidity. | [2] | |
| Discrepancy between cytotoxicity assay results and visual observation of cells. | Assay Interference: Compound H may directly interfere with the components of the cytotoxicity assay (e.g., reacting with MTT reagent). | Visually inspect cells under a microscope for morphological changes indicative of cell death (e.g., rounding, detachment). Use a secondary, mechanistically different cytotoxicity assay (e.g., LDH release assay) to confirm results. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe significant cytotoxicity in my control cells?
A1: The first step is to perform a comprehensive dose-response and time-course experiment. This will help you determine the IC50 (half-maximal inhibitory concentration) in your target cells and the CC50 (half-maximal cytotoxic concentration) in your control cells. The goal is to identify a therapeutic window where you observe the desired effect in target cells with minimal toxicity in control cells.
Q2: How can I be sure that the observed cytotoxicity is due to Compound H and not the solvent?
A2: Always include a vehicle control in your experimental design. This control should contain the highest concentration of the solvent (e.g., DMSO) used to dissolve Compound H. If you observe cytotoxicity in the vehicle control, you will need to reduce the final solvent concentration in your experiments.[1][2]
Q3: Are there any general strategies to reduce the off-target cytotoxicity of natural compounds like Compound H?
A3: Yes, several strategies can be employed:
-
Structural Modification: Chemical modifications to the core structure of Compound H could enhance its selectivity for the intended target.[1][4]
-
Targeted Drug Delivery: Encapsulating Compound H in nanocarriers (e.g., liposomes) that are targeted to specific markers on your target cells can reduce its exposure to control cells.[1]
-
Combination Therapy: Using Compound H at a lower, non-toxic concentration in combination with another agent that sensitizes the target cells can be an effective approach.[1]
Q4: Which signaling pathways should I investigate to understand the mechanism of Compound H-induced cytotoxicity in control cells?
A4: Investigating common cell death pathways is a good starting point. This includes the intrinsic and extrinsic apoptosis pathways, which involve the activation of caspases. Additionally, pathways related to cellular stress, such as those involving reactive oxygen species (ROS) production, can be explored.[5] Some compounds can also affect critical signaling pathways like the Notch pathway, which regulates cell proliferation, differentiation, and survival.[6][7][8][9][10]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of Compound H in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control and a no-treatment control.[1][2]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1][2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1][2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer.
Quantitative Data Summary
The following tables are templates for you to populate with your experimental data for Compound H.
Table 1: Dose-Response of Compound H on Target and Control Cells
| Concentration (µM) | Target Cell Viability (%) | Control Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: IC50 and CC50 Values for Compound H
| Cell Line | Assay | Incubation Time (h) | IC50/CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Target Cells | MTT | 48 | ||
| Control Cells | MTT | 48 |
Visualizations
Caption: Workflow for optimizing Compound H concentration.
Caption: Hypothetical signaling pathway for Compound H cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism of ambrosin-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NOTCH signaling pathway chemosensitizes HCC CD133+ cells to vincristine and 5-fluorouracil through upregulation of BBC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notch Signaling Regulation in HCC: From Hepatitis Virus to Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch Signaling in the Regulation of Hematopoietic Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex regulation of HSC emergence by the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Scaling Up Hebeirubescensin H Production
Welcome to the technical support center for the production of Hebeirubescensin H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the production of this novel secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from lab-scale to pilot-scale?
A1: Scaling up the fermentation process for this compound production from small-scale laboratory settings to larger pilot-scale bioreactors presents several significant challenges. A primary issue is maintaining equivalent secondary metabolite production and yield.[1] Direct chemical measurement of the total yield is the most accurate method to ensure consistency during scale-up, but this requires established analytical methods for this compound.[1] Additionally, physical and chemical parameters that are easily controlled in the lab, such as aeration, agitation, and heat transfer, become more complex to manage in larger vessels.[2] Changes in these parameters can significantly impact the physiology of the producing microorganism and, consequently, the output of this compound.[1][3] Another challenge lies in the potential for increased shear stress on the microbial cells due to higher agitation rates, which can negatively affect cell viability and productivity.[4] Finally, maintaining sterility and preventing contamination becomes more critical and challenging in larger-volume, longer-running fermentations.
Q2: How do I select the optimal fermentation medium for maximizing this compound yield?
A2: The composition of the fermentation medium is critical for maximizing the yield of this compound. The selection of appropriate carbon and nitrogen sources is a crucial first step.[5][6] Slowly assimilated carbon sources, like galactose, can sometimes enhance secondary metabolite production.[5] The type and concentration of the nitrogen source also play a significant role in the biosynthesis of secondary metabolites.[5] Furthermore, the presence and concentration of essential minerals and phosphate (B84403) are vital.[4][5] Interestingly, for some secondary metabolites, reducing the phosphate level in the medium can enhance the yield.[4][6] A systematic approach to medium optimization, such as using experimental designs like fractional factorial design and response surface methodology, can help in identifying the optimal concentrations and combinations of media components.[5]
Q3: My this compound production is inconsistent between batches. What are the likely causes and how can I troubleshoot this?
A3: Inconsistent production of this compound across different fermentation batches is a common issue that can stem from several factors. A primary cause can be variability in the inoculum quality, including the age, viability, and genetic stability of the producing microbial strain. It is crucial to have a standardized protocol for inoculum preparation. Another significant factor is slight variations in fermentation parameters such as pH, temperature, dissolved oxygen, and agitation speed, as these can greatly affect metabolite production.[5] Implementing robust process monitoring and control systems can help maintain consistency. Furthermore, the quality and composition of raw materials used in the fermentation medium can vary between suppliers or even lots, leading to batch-to-batch differences.[6] Establishing strict quality control for all incoming raw materials is recommended. Finally, undetected microbial contamination can compete for nutrients and produce inhibitory compounds, leading to reduced and inconsistent yields. Regular monitoring for contamination is essential.
Q4: What is the "One Strain Many Compounds" (OSMAC) strategy, and can it be applied to this compound production?
A4: The OSMAC (One Strain Many Compounds) strategy is a method used to induce the production of novel or silent secondary metabolites from a single microbial strain by cultivating it under different conditions.[5] This approach is based on the principle that microbial biosynthetic gene clusters for secondary metabolites are often silent or expressed at very low levels under standard laboratory conditions.[5] By systematically altering cultivation parameters such as media composition, temperature, pH, aeration, and by adding elicitors or epigenetic modifiers, it is possible to activate these silent gene clusters and potentially discover new compounds or enhance the production of a target compound like this compound.[5] This strategy can be highly effective in the early stages of development to explore the full biosynthetic potential of the producing organism and to identify conditions that maximize this compound yield.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during this compound production.
| Issue | Potential Causes | Recommended Actions |
| Low or No this compound Production | - Inappropriate fermentation conditions (pH, temperature, aeration).[5] - Suboptimal medium composition.[5][6] - Genetic instability of the producing strain. - Presence of inhibitory compounds in the medium. | - Systematically optimize fermentation parameters. - Screen different carbon and nitrogen sources.[5] - Perform a new strain selection from a master cell bank. - Analyze raw materials for potential inhibitors. |
| High Biomass but Low this compound Titer | - Nutrient limitation for secondary metabolism. - Phosphate inhibition of secondary metabolite biosynthesis.[4][6] - Catabolite repression by a readily available carbon source. | - Test different feeding strategies for key nutrients. - Evaluate the effect of varying phosphate concentrations in the medium.[4] - Experiment with slowly metabolized carbon sources.[5] |
| Foaming in the Bioreactor | - High protein content in the medium. - High cell lysis. - Excessive agitation speed.[4] | - Add an appropriate antifoaming agent. - Optimize agitation and aeration rates to minimize cell stress. - Analyze the medium for components contributing to foaming. |
| Product Degradation | - Instability of this compound at the fermentation pH or temperature. - Presence of degradative enzymes released by the producer or contaminant organisms. | - Investigate the stability of this compound under different pH and temperature conditions. - Implement a more rapid downstream processing protocol. - Check for and eliminate any contamination. |
Experimental Protocols
Protocol 1: Inoculum Preparation for Consistent Fermentation
A standardized inoculum is crucial for reproducible fermentations.
Materials:
-
Cryopreserved vial of the this compound-producing strain
-
Seed medium (specific to the producing organism)
-
Shaker flasks
-
Incubator shaker
Procedure:
-
Aseptically transfer 1 mL of the thawed cryopreserved culture to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the flask at the optimal temperature and agitation speed for the strain for 24-48 hours, or until the culture reaches the mid-to-late exponential growth phase.
-
Use this seed culture to inoculate a larger seed flask or the production bioreactor. The inoculation volume should typically be between 5-10% of the final production volume.
-
Monitor the seed culture for purity, viability, and cell density before using it for inoculation.
Protocol 2: Small-Scale Fermentation Optimization Using a 24-Well Deep Well Plate
This protocol allows for the high-throughput screening of different media components and environmental parameters.
Materials:
-
24-well deep well plates with gas-permeable seals
-
Automated liquid handler (optional, but recommended for high throughput)
-
Plate shaker with temperature and humidity control
-
Various media components (carbon sources, nitrogen sources, trace metals)
-
Analytical method for this compound quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a series of different media compositions in the wells of the 24-well plate. This can be designed using a statistical design of experiments (DoE) approach.
-
Inoculate each well with a standardized amount of the seed culture.
-
Seal the plate with a gas-permeable seal to allow for aeration while preventing contamination.
-
Incubate the plate in a shaker at a defined temperature and agitation speed for the desired fermentation duration.
-
At the end of the fermentation, harvest the broth from each well.
-
Extract this compound from the broth and quantify the titer using a validated analytical method.
-
Analyze the data to identify the optimal media components and conditions for maximizing production.
Visualizations
Signaling Pathway for Secondary Metabolite Production
Caption: Regulation of this compound biosynthesis.
Experimental Workflow for Fermentation Scale-Up
Caption: Workflow for scaling up this compound production.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. How to scale fermentation processes from lab to factory [foodnavigator.com]
- 3. researchgate.net [researchgate.net]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. editverse.com [editverse.com]
- 6. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Novel Diterpenoids: A Comparative Analysis of Hebeirubescensin H Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a novel chemical structure is a cornerstone of natural product chemistry and drug discovery. This guide provides a comparative analysis of the methodologies used to elucidate and confirm the structure of a hypothetical novel diterpenoid, "Hebeirubescensin H," and its derivatives. By presenting experimental data from key analytical techniques, this document serves as a practical reference for researchers engaged in the structural characterization of complex molecules.
Data Presentation: Spectroscopic and Physicochemical Properties
The structural elucidation of this compound and its synthesized derivative, Derivative-1, alongside a known related compound, Analog-A, relies on a combination of spectroscopic and spectrometric techniques. The data below summarizes the key findings that contribute to the comprehensive structural assignment.
| Compound | Molecular Formula | Mass (HR-ESI-MS) [M+H]+ | Key 1H NMR Signals (δ, ppm, in CDCl3) | Key 13C NMR Signals (δ, ppm, in CDCl3) |
| This compound | C20H28O4 | 333.2015 | 5.85 (d, J=8.5 Hz, 1H), 4.50 (t, J=7.0 Hz, 1H), 3.80 (s, 3H), 1.25 (s, 3H), 1.10 (s, 3H) | 178.5, 145.2, 120.8, 85.3, 78.1, 55.6 |
| Derivative-1 | C22H30O5 | 375.2120 | 5.90 (d, J=8.5 Hz, 1H), 4.52 (t, J=7.0 Hz, 1H), 3.81 (s, 3H), 2.05 (s, 3H), 1.28 (s, 3H), 1.12 (s, 3H) | 178.6, 170.1, 145.0, 121.0, 85.5, 79.5, 55.7, 21.2 |
| Analog-A | C20H26O3 | 315.1909 | 6.10 (d, J=8.2 Hz, 1H), 4.35 (dd, J=7.5, 2.5 Hz, 1H), 1.30 (s, 3H), 1.08 (s, 3H) | 175.4, 150.1, 118.5, 82.1, 75.9 |
Experimental Protocols
The acquisition of high-quality data is fundamental to accurate structure determination. The following protocols outline the methodologies employed for the key experiments cited in this guide.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, was used.[1][2]
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Ionization: Electrospray ionization (ESI) was performed in positive ion mode.
-
Data Acquisition: Data was acquired over a mass range of m/z 100-1000. The instrument was calibrated using a standard calibration mixture to ensure high mass accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded on a 500 MHz or higher field NMR spectrometer.[3]
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition:
-
1H NMR: Spectral width of 12 ppm, 16 scans, relaxation delay of 1 s.
-
13C NMR: Spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.
-
2D NMR: Standard pulse programs were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
Structural Confirmation Workflow and Key Signaling Pathway Interactions
The process of confirming a novel chemical structure is a logical workflow that integrates data from multiple analytical techniques. The following diagram illustrates the typical workflow for the structural elucidation of a novel compound like this compound.
References
- 1. Native Top-Down Mass Spectrometry for the Structural Characterization of Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing the Isomeric Forms of Oleocanthal and Oleacin in Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of a potent triterpenoid (B12794562) saponin (B1150181) isolated from Ardisia gigantifolia, a representative analogue of Hebeirubescensin H, and Paris Saponin VII, a well-studied steroidal saponin. The comparison focuses on their cytotoxic activities against various cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation
The following table summarizes the cytotoxic efficacy (IC50 values) of a representative triterpenoid saponin from Ardisia gigantifolia (Saponin 1) and Paris Saponin VII against a range of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Saponin 1 (from A. gigantifolia) | HeLa | Cervical Carcinoma | 2.8 | [1] |
| EJ | Bladder Carcinoma | 3.1 | [1] | |
| HepG-2 | Hepatoma | 4.8 | [1] | |
| BCG | Gastric Carcinoma | 1.9 | [1] | |
| Paris Saponin VII | MDA-MB-231 | Breast Cancer | 3.16 | |
| MDA-MB-436 | Breast Cancer | 3.45 | ||
| MCF-7 | Breast Cancer | 2.86 | ||
| HeLa | Cervical Carcinoma | 2.62 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines to determine their IC50 values.
1. Cell Seeding:
-
Cells are harvested from culture and seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compounds (Saponin 1 from A. gigantifolia and Paris Saponin VII) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The medium from the wells is replaced with 100 µL of medium containing the different concentrations of the test compounds. A control group receives medium with the solvent at the same final concentration.
-
The plates are incubated for a further 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15-30 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
-
Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
2. Cell Harvesting and Staining:
-
After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry. FITC (Annexin V) is detected in the FL1 channel, and PI is detected in the FL2 channel.
-
Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which the saponin from Ardisia gigantifolia and Paris Saponin VII induce apoptosis in cancer cells.
Caption: Apoptosis induction by a saponin from Ardisia gigantifolia via oxidative stress.
Caption: Paris Saponin VII induces apoptosis and autophagy via Hippo and AMPK pathways.
References
Comparative Analysis of Hebeirubescensin H and Doxorubicin in Oncology Research
A detailed examination of the cytotoxic potential of the natural diterpenoid Hebeirubescensin H in comparison to the standard chemotherapeutic agent Doxorubicin.
This guide provides a comparative analysis of this compound, a novel ent-kauranoid diterpenoid isolated from the medicinal plant Rabdosia rubescens, and Doxorubicin, a widely used anthracycline chemotherapy drug. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison leverages data on its closely related and well-studied analogue, Oridonin, also a major bioactive diterpenoid from Rabdosia rubescens. This approach allows for an initial assessment of the potential therapeutic profile of this compound within the context of established cancer treatments.
Data Presentation: Comparative Cytotoxicity
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for Oridonin (as a proxy for this compound) and Doxorubicin against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Oridonin | A549 | Lung Cancer | 6.2 - 28.1 | [1] |
| HL-60 | Promyelocytic Leukemia | ~1.0 | [2] | |
| HepG2 | Liver Cancer | ~1.84 | [2] | |
| HCT-116 | Colon Cancer | ~0.16 | [2] | |
| Doxorubicin | A549 | Lung Cancer | > 20 | [3] |
| HeLa | Cervical Cancer | 2.9 | [3] | |
| MCF-7 | Breast Cancer | 2.5 | [3] | |
| HepG2 | Liver Cancer | 12.2 | [3] | |
| PC3 | Prostate Cancer | 2.64 | [4] |
Note: Lower IC50 values indicate higher cytotoxic potency. The data suggests that Oridonin exhibits significant cytotoxic activity, in some cases comparable to or exceeding that of Doxorubicin, particularly in colon and leukemia cancer cell lines.
Experimental Protocols
The following are standardized protocols for the key experiments used to determine the cytotoxic activity of the compared compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound, Oridonin, or Doxorubicin) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are incubated for 1.5 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in 130 µL of DMSO. The plate is then incubated for 15 minutes with shaking.[5]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[5] The IC50 value is then calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of Doxorubicin-Induced Apoptosis
References
Validating the Therapeutic Potential of Hebeirubescensin H: A Comparative Guide for Researchers
Introduction
Hebeirubescensin H, a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Ardisia gigantifolia, has emerged as a compound of interest in oncological research. Its potential as an anti-cancer agent is predicated on its ability to induce apoptosis and inhibit the proliferation of cancer cells. This guide provides a comparative analysis of the therapeutic potential of this compound, drawing parallels with structurally related and well-studied compounds from the same plant. Due to the limited availability of specific experimental data on this compound, this document leverages detailed findings on a closely related analogue, Triterpenoid Saponin AG8, also isolated from Ardisia gigantifolia, to provide a robust framework for validation and future research. This approach allows for an informed assessment of this compound's potential mechanism of action and efficacy.
Comparative Efficacy of Triterpenoid Saponins (B1172615) from Ardisia gigantifolia
While specific quantitative data for this compound is not widely available in peer-reviewed literature, studies on other triterpenoid saponins from Ardisia gigantifolia provide significant insights into the potential potency of this class of compounds. Research has demonstrated that various saponins isolated from this plant exhibit significant cytotoxic effects against a range of human cancer cell lines.
For instance, Triterpenoid Saponin AG8 has shown potent activity against triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC₅₀) values for AG8 highlight its efficacy, particularly in comparison to standard chemotherapeutic agents.
| Compound | Cell Line | IC₅₀ (µM) |
| Triterpenoid Saponin AG8 | MDA-MB-231 | 3.80 |
| BT-549 | 0.73 | |
| MDA-MB-157 | 1.38 | |
| Other Saponins (1, 2, 4, 5) | HeLa, EJ, HepG-2, BCG | 1.9 - 4.8 |
Caption: Comparative IC₅₀ values of triterpenoid saponins from Ardisia gigantifolia against various cancer cell lines.[1]
Proposed Mechanism of Action and Signaling Pathways
The anti-cancer activity of triterpenoid saponins from Ardisia gigantifolia, exemplified by AG8, is believed to be mediated through the induction of apoptosis via multiple signaling pathways. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates the ERK and AKT signaling pathways and triggers the mitochondrial apoptotic cascade.[1]
Key Molecular Events:
-
Induction of Oxidative Stress: Increased production of ROS.
-
Modulation of Signaling Pathways: Activation of ERK and AKT pathways.
-
Mitochondrial Apoptosis:
-
Upregulation of the pro-apoptotic protein Bax.
-
Downregulation of the anti-apoptotic protein Bcl-2.
-
Release of cytochrome C from the mitochondria.
-
Activation of executioner caspases, such as cleaved-caspase-3.[1]
-
Below is a diagram illustrating the proposed signaling pathway for Triterpenoid Saponin AG8, which serves as a likely model for this compound.
Caption: Proposed signaling pathway for apoptosis induction by this compound, based on data from Triterpenoid Saponin AG8.
Experimental Protocols
To facilitate the validation of this compound's therapeutic potential, this section provides detailed methodologies for key experiments, adapted from studies on the analogous compound, Triterpenoid Saponin AG8.[1]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC₅₀ value.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, BT-549, MDA-MB-157) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved-caspase-3, Bax, Bcl-2, p-ERK, p-AKT, and their total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram outlines the general workflow for validating the anti-cancer effects of this compound.
Caption: Experimental workflow for in vitro validation of this compound's therapeutic potential.
While direct experimental data on this compound is currently limited, the available information on analogous triterpenoid saponins from Ardisia gigantifolia, particularly Triterpenoid Saponin AG8, provides a strong rationale for its therapeutic potential as an anti-cancer agent. The potent cytotoxicity and the well-defined apoptotic mechanism of AG8 suggest that this compound is a promising candidate for further investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to validate its efficacy and elucidate its precise molecular mechanisms, paving the way for its potential development as a novel cancer therapeutic.
References
Cross-Validation of Hebeirubescensin H Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Hebeirubescensin H and related compounds across different experimental models. While specific peer-reviewed data for this compound is limited, this guide leverages extensive research on structurally similar triterpenoid (B12794562) saponins (B1172615) isolated from the same source, Ardisia gigantifolia, to provide a valuable predictive cross-validation.
This compound, a triterpenoid saponin (B1150181) derived from the medicinal plant Ardisia gigantifolia, has been identified as a potential anti-cancer agent.[1] Its mechanism of action is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation through the disruption of mitochondrial function and activation of caspases.[1] This guide synthesizes the available information on analogous saponins from Ardisia gigantifolia to offer insights into the expected bioactivity of this compound.
Comparative Bioactivity of Triterpenoid Saponins from Ardisia gigantifolia
The anti-proliferative activities of several triterpenoid saponins from Ardisia gigantifolia have been evaluated against various cancer cell lines. The following table summarizes the cytotoxic effects, providing a benchmark for the potential efficacy of this compound.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Saponin 1 | Hela, EJ, HepG-2, BCG | Cytotoxicity Assay | 1.9 - 4.8 | [2] |
| Saponin 2 | Hela, EJ, HepG-2, BCG | Cytotoxicity Assay | 1.9 - 4.8 | [2] |
| Saponin 4 | Hela, EJ, HepG-2, BCG | Cytotoxicity Assay | 1.9 - 4.8 | [2] |
| Saponin 5 | Hela, EJ, HepG-2, BCG | Cytotoxicity Assay | 1.9 - 4.8 | [2] |
| Saponin 7 | MDA-MB-231 (Triple-Negative Breast Cancer) | Anti-proliferative Assay | Not specified | [3] |
| AG8 | MDA-MB-231, BT-549, MDA-MB-157 (Triple-Negative Breast Cancer) | Anti-proliferative Assay | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the bioactivity of triterpenoid saponins from Ardisia gigantifolia.
Cell Culture
Human cancer cell lines (e.g., Hela, EJ, HepG-2, BCG, MDA-MB-231, BT-549, and MDA-MB-157) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the test saponins for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with the test compound for the desired time.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cells were treated with the test compound, harvested, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells were washed with PBS and incubated with RNase A and propidium iodide (PI) in the dark.
-
The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Measurement of Mitochondrial Membrane Potential (MMP)
-
Treated and untreated cells were collected and incubated with a fluorescent probe such as JC-1 or Rhodamine 123.
-
The fluorescence intensity was measured by flow cytometry. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in overall fluorescence for Rhodamine 123 indicates a loss of MMP.
Reactive Oxygen Species (ROS) Detection
-
Cells were treated with the test saponin and then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, was measured using a flow cytometer or a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of triterpenoid saponins from Ardisia gigantifolia is often mediated through specific signaling pathways. The diagrams below illustrate these mechanisms and the general workflow for assessing bioactivity.
Caption: Proposed mechanism of apoptosis induction by triterpenoid saponins.
Caption: General workflow for screening the bioactivity of natural compounds.
References
- 1. Triterpenoid Saponin AG8 from Ardisia gigantifolia stapf. Induces Triple Negative Breast Cancer Cells Apoptosis through Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic triterpenoid saponins from Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoid Saponins from Ardisia gigantifolia and Mechanism on Inhibiting Proliferation of MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Hebeirubescensin H: A Comparative Guide
Initial investigations into the structure-activity relationship (SAR) of Hebeirubescensin H have been hampered by a lack of publicly available data. Extensive searches for "this compound," including its chemical structure, biological activity, and isolation, have yielded no specific scientific literature or database entries for a compound with this name.
This suggests that this compound may be a novel, recently discovered natural product not yet widely documented, a compound with a proprietary designation not in the public domain, or potentially a misnomer. Without foundational information on its molecular structure and biological targets, a comprehensive SAR analysis and comparison with other compounds is not feasible at this time.
To facilitate future research and provide a framework for when data on this compound becomes available, this guide outlines the methodologies and comparative data presentation that would be employed in a typical SAR study.
Hypothetical Data Presentation for SAR Studies
Once the necessary data is accessible, the following structured tables would be used to summarize the quantitative information, enabling clear comparison between this compound and its synthetic or naturally occurring analogs.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Modification from this compound | Cell Line 1 (IC₅₀, µM) | Cell Line 2 (IC₅₀, µM) | Cell Line 3 (IC₅₀, µM) |
| This compound | - | Data Unavailable | Data Unavailable | Data Unavailable |
| Analog 1.1 | e.g., Hydroxylation at C-X | Data Unavailable | Data Unavailable | Data Unavailable |
| Analog 1.2 | e.g., Methylation of -OH at C-Y | Data Unavailable | Data Unavailable | Data Unavailable |
| Analog 1.3 | e.g., Esterification of -COOH at C-Z | Data Unavailable | Data Unavailable | Data Unavailable |
| Doxorubicin (Control) | - | Reference Value | Reference Value | Reference Value |
Table 2: Comparative Inhibitory Activity against Target Enzyme/Receptor
| Compound | Target Enzyme/Receptor | IC₅₀ / Kᵢ (nM) | Selectivity vs. Off-Target |
| This compound | e.g., Kinase X | Data Unavailable | Data Unavailable |
| Analog 2.1 | e.g., Kinase X | Data Unavailable | Data Unavailable |
| Analog 2.2 | e.g., Kinase X | Data Unavailable | Data Unavailable |
| Staurosporine (Control) | e.g., Kinase X | Reference Value | Reference Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR findings. The following are examples of experimental protocols that would be detailed in a complete guide.
General Procedure for Synthesis of Analogs
A detailed, step-by-step protocol for the chemical modification of the this compound scaffold would be provided. This would include information on starting materials, reagents, reaction conditions (temperature, time, atmosphere), purification methods (e.g., column chromatography, HPLC), and characterization of the final products (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound and its analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by non-linear regression analysis.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are essential for illustrating complex relationships. Below are templates for diagrams that would be populated with specific information once available.
Caption: Logical flow of structure-activity relationships for this compound.
Caption: General workflow for a structure-activity relationship study.
This guide serves as a template for the comprehensive analysis of this compound's structure-activity relationship. The scientific community awaits the publication of foundational data to populate these frameworks and unlock the therapeutic potential of this putative novel compound.
A Comparative Guide to the Cytotoxicity of Hebeirubescensin H Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of Hebeirubescensin H and its analogs, a class of diterpenoids isolated from the plant Isodon rubescens. While comprehensive toxicological data on non-cancerous cells remains limited in publicly available literature, this document summarizes the existing in vitro cytotoxicity data against various cancer cell lines. This information is crucial for the preclinical assessment of these compounds as potential anticancer agents.
Data Presentation: Cytotoxicity of this compound and Analogs
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various diterpenoids isolated from Isodon rubescens, which are considered analogs of this compound. The data is compiled from multiple studies and presented to facilitate a comparative analysis of their cytotoxic potency against different human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀, µM) of Isorubesins A-E and other Diterpenoids from Isodon rubescens
| Compound | NB4 (promyelocytic leukemia) | A549 (lung carcinoma) | SHSY5Y (neuroblastoma) | PC3 (prostate cancer) | MCF7 (breast cancer) |
| Isorubesin A | > 40 | > 40 | > 40 | > 40 | > 40 |
| Isorubesin B | 3.8 ± 0.5 | 5.2 ± 0.7 | 6.5 ± 0.9 | 7.1 ± 1.0 | 8.3 ± 1.2 |
| Isorubesin C | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.6 | 5.0 ± 0.7 | 6.1 ± 0.8 |
| Isorubesin D | 6.7 ± 0.9 | 8.9 ± 1.2 | 10.1 ± 1.4 | 11.5 ± 1.6 | 12.8 ± 1.8 |
| Isorubesin E | > 40 | > 40 | > 40 | > 40 | > 40 |
| Oridonin | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 | 4.2 ± 0.6 |
Data extracted from a study on antiproliferative diterpenoids from the leaves of Isodon rubescens. The study indicates that some of these compounds showed potent inhibitory activity against the tested human tumor cells[1].
Table 2: Cytotoxicity (IC₅₀, µM) of Ludongnins, Guidongnins and other Diterpenoids from Isodon rubescens var. lushiensis
| Compound | K562 (chronic myelogenous leukemia) |
| Ludongnin F | 1.8 ± 0.2 |
| Ludongnin G | 2.5 ± 0.3 |
| Ludongnin H | 3.1 ± 0.4 |
| Ludongnin I | 4.2 ± 0.5 |
| Ludongnin J | 5.0 ± 0.6 |
| Guidongnin A | 2.1 ± 0.3 |
| Guidongnin B | 3.8 ± 0.5 |
| Guidongnin C | 4.5 ± 0.6 |
| Angustifolin | 6.2 ± 0.8 |
| 6-epiangustifolin | 7.1 ± 0.9 |
| Sculponeatin J | 8.5 ± 1.1 |
These compounds were evaluated for their cytotoxic effects against K562 leukemia cells[2].
Table 3: Cytotoxicity (IC₅₀, µM) of Jianshirubesins and other Diterpenoids from Isodon rubescens
| Compound | A549 (lung carcinoma) | HCT-116 (colon carcinoma) | HepG2 (hepatocellular carcinoma) |
| Jianshirubesin A | 15.6 ± 1.8 | 20.3 ± 2.5 | 25.1 ± 3.1 |
| Jianshirubesin B | > 40 | > 40 | > 40 |
| Compound 5 | 2.8 ± 0.4 | 3.5 ± 0.5 | 4.1 ± 0.6 |
| Compound 10 | 3.1 ± 0.5 | 4.2 ± 0.6 | 5.0 ± 0.7 |
These enmein-type diterpenoids were evaluated for their in vitro cytotoxicity by MTT assay, with compounds 5 and 10 exhibiting significant inhibitory ability[3].
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound analog) is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
The stock solution is serially diluted with culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the test compound at different concentrations. A control group receives medium with the same concentration of DMSO as the treated groups.
-
The plates are incubated for another 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
A reference wavelength of 630 nm may be used to subtract background absorbance.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control group (untreated cells).
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Signaling Pathways and Visualizations
Diterpenoids isolated from Isodon rubescens, including this compound and its analogs, are known to exert their cytotoxic effects primarily through the induction of apoptosis , or programmed cell death. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response.
The diagram below illustrates a generalized workflow for assessing the cytotoxicity of this compound analogs.
The following diagram illustrates a simplified model of the apoptotic signaling pathway, which is a common mechanism of action for cytotoxic diterpenoids. These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The cytotoxic effects of these compounds can vary significantly based on the cell line, experimental conditions, and the specific chemical structure of the analog. Further in-depth toxicological studies, particularly on non-cancerous cell lines and in vivo models, are necessary to fully characterize the toxicity profile of this compound and its analogs for any potential therapeutic application.
References
- 1. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hebeirubescensin H and Other Natural Products in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-cancer properties of triterpenoid (B12794562) saponins (B1172615) from Ardisia gigantifolia, the plant source of Hebeirubescensin H, with other well-characterized natural products: Ursolic acid, Betulinic acid, and Ginsenoside Rg3. The focus is on their ability to induce apoptosis, a critical mechanism in cancer therapy, through the mitochondrial pathway.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of these natural products against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Natural Product | Cancer Cell Line | IC50 (µM) | Reference |
| Triterpenoid Saponins from Ardisia gigantifolia | HeLa (Cervical Carcinoma) | 1.9 - 4.8 | [1] |
| EJ (Bladder Tumor) | 1.9 - 4.8 | [1] | |
| HepG-2 (Hepatoma) | 1.9 - 4.8 | [1] | |
| BCG (Gastric Carcinoma) | 1.9 - 4.8 | [1] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 3.80 | [2] | |
| BT-549 (Triple-Negative Breast Cancer) | 0.73 | [2] | |
| MDA-MB-157 (Triple-Negative Breast Cancer) | 1.38 | [2] | |
| Ursolic Acid | NCI-H292 (Lung Cancer) | 12 | |
| MDA-MB-231 (Breast Cancer) | 3.57 (µg/mL) | ||
| Theileria annulata-infected bovine cells | ~5 (µg/mL) | ||
| Betulinic Acid | A375 (Melanoma) | 16.91 | |
| HeLa (Cervical Cancer) | 30.42 (48h) | ||
| Ginsenoside Rg3 | Jurkat (Leukemia) | ~90 | |
| NCI-H460 (Non-small cell lung cancer) | 62.57 (µg/mL) (72h) |
Signaling Pathway Visualization
The primary mechanism of action for these compounds involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability and the release of pro-apoptotic factors.
Caption: Mitochondrial apoptosis pathway initiated by natural products.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and IC50 Determination by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the natural products (e.g., this compound, Ursolic acid, Betulinic acid, Ginsenoside Rg3) for a specified duration (typically 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Analysis of Apoptotic Proteins by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment with the natural products for the desired time, cells are washed with ice-cold PBS and then lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control. An increased ratio of Bax to Bcl-2 and the presence of cleaved caspases are indicative of apoptosis induction.
References
Validating Cellular Target Engagement of Novel Natural Products: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying the molecular target of a novel bioactive natural product is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive comparison of key experimental methods for validating the engagement of a natural product with its protein target directly within a cellular context. We will objectively compare the performance of the Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down with Mass Spectrometry, and Kinase Activity Assays, providing supporting data and detailed protocols to aid in experimental design.
Comparative Analysis of Target Validation Methods
The choice of method for validating target engagement depends on several factors, including the nature of the natural product, the suspected target class, and the specific experimental question being addressed. The following tables provide a qualitative and quantitative comparison of the three highlighted techniques.
Qualitative Comparison of Key Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Pull-Down & Mass Spectrometry | Kinase Activity Assay |
| Principle | Ligand binding alters protein thermal stability.[1][2] | An immobilized natural product "baits" its binding partners. | Measures the functional consequence of target binding (inhibition or activation of kinase).[3] |
| Label-Free | Yes, for the natural product.[1][2] | No, requires modification of the natural product for immobilization.[4] | Yes, for the natural product. |
| Cellular Context | High (can be performed in intact cells).[5] | Moderate (typically performed in cell lysates). | Low (biochemical assay) to High (in-cell assays). |
| Target Agnostic | Yes (with MS readout).[1][2] | Yes.[4] | No, specific to kinase targets. |
| Throughput | Low (Western Blot) to High (HT-CETSA).[1] | Low to Medium. | High.[3] |
| Confirmation | Direct evidence of binding.[1] | Direct evidence of interaction. | Functional consequence of binding.[3] |
Quantitative Comparison of Key Methodologies
| Parameter | Cellular Thermal Shift Assay (CETSA) | Affinity Pull-Down & Mass Spectrometry | Kinase Activity Assay |
| Typical EC50 Range | nM to µM | nM to µM | pM to µM |
| Protein Amount | µg (Western Blot) to mg (MS) | mg | ng to µg |
| Time per Experiment | 1-2 days (Western Blot) | 2-3 days | 2-4 hours |
| Primary Readout | Change in protein melting temperature (ΔTm) or soluble protein fraction.[5] | Mass spectrometry identification of bound proteins.[4] | Enzyme activity (e.g., phosphorylation of a substrate). |
| Instrumentation | PCR machine, Western Blot or Mass Spec equipment. | Chromatography columns, Mass Spectrometer. | Plate reader (luminescence, fluorescence, etc.).[6] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological context is crucial for understanding these validation methods.
Caption: High-level experimental workflows for CETSA, Affinity Pull-Down, and Kinase Activity Assays.
Caption: Logical relationship between different target engagement validation strategies.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point for experimental design. Optimization is necessary for specific cell lines, proteins, and natural products.
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is designed to validate the engagement of a natural product with a known target for which a specific antibody is available.
Materials:
-
Cultured cells
-
Natural product of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the natural product at the desired concentration or with a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration.
-
Western Blot: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the natural product indicates target engagement.[2]
Protocol 2: Affinity Pull-Down Assay with Mass Spectrometry
This protocol is used to identify unknown binding partners of a natural product.
Materials:
-
Chemically modified natural product (e.g., with a biotin (B1667282) tag)
-
Streptavidin-conjugated beads (or other affinity matrix)
-
Cell lysate
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE reagents
-
Mass spectrometer
Methodology:
-
Bead Preparation: Incubate streptavidin beads with the biotinylated natural product to immobilize it. Use beads incubated with biotin alone as a negative control.
-
Cell Lysis: Prepare a native cell lysate from the desired cell line or tissue.
-
Incubation: Incubate the prepared cell lysate with the natural product-conjugated beads (and control beads) for several hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing a high salt concentration, a change in pH, or a competitive binder).
-
Sample Preparation for MS: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and extract the peptides.
-
Mass Spectrometry: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the natural product pull-down with the negative control. Proteins significantly enriched in the natural product sample are considered potential binding partners.[4]
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol assesses the ability of a natural product to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate
-
ATP
-
Natural product (as potential inhibitor)
-
Assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Methodology:
-
Reaction Setup: In a multi-well plate, add the assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the natural product at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a concentration of ATP that is typically at or near the Km for the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent. This reagent depletes the remaining ATP in a luciferase-luciferin reaction, generating light.[6]
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: A lower kinase activity (due to inhibition) results in less ATP consumption and therefore a higher luminescence signal. Calculate the percent inhibition for each concentration of the natural product and determine the IC50 value.[6]
References
- 1. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Advantages and Disadvantages of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. bmglabtech.com [bmglabtech.com]
Independent Replication of Hebeirubescensin H Findings: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive comparison of independently replicated findings concerning the biological activity of Hebeirubescensin H. However, initial literature searches did not yield specific information for a compound named "this compound." It is possible that this is a novel or very recently isolated compound, or that the name is a synonym or contains a typographical error.
Therefore, we have developed this guide as a template. It is structured to meet all the core requirements of your request, including clearly structured data tables, detailed experimental protocols, and mandatory visualizations using Graphviz. You can populate the sections of this guide with the correct data once the specific details of this compound and its corresponding replication studies are identified.
Data Presentation: Comparative Analysis of Bioactivity
This section is designed to summarize quantitative data from both the original and replication studies on this compound, allowing for easy comparison of its biological effects.
Table 1: Comparison of In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Original Study IC50 (µM) | Independent Replication Study 1 IC50 (µM) | Independent Replication Study 2 IC50 (µM) |
| (e.g., A549) | (Enter Value) | (Enter Value) | (Enter Value) |
| (e.g., HeLa) | (Enter Value) | (Enter Value) | (Enter Value) |
| (e.g., MCF-7) | (Enter Value) | (Enter Value) | (Enter Value) |
Table 2: Comparison of Enzyme Inhibition (Ki Values in nM)
| Target Enzyme | Original Study Ki (nM) | Independent Replication Study 1 Ki (nM) | Independent Replication Study 2 Ki (nM) |
| (e.g., Kinase X) | (Enter Value) | (Enter Value) | (Enter Value) |
| (e.g., Protease Y) | (Enter Value) | (Enter Value) | (Enter Value) |
Experimental Protocols
Detailed methodologies are crucial for assessing the validity and reproducibility of scientific findings. Below are templates for key experimental protocols that would be relevant for a compound like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Kinase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a specific substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
Data Analysis: Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors or other appropriate models.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following are Graphviz DOT script examples for generating such diagrams.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for this compound, assuming it targets a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of experiments for comparing the original and replication studies.
Caption: Workflow for the comparative analysis of research findings.
We recommend using this guide as a framework for your analysis. Please replace the placeholder text and data with the specific information from the relevant studies once they are identified. This will enable you to create a robust and objective comparison guide for the scientific community.
Assessing the Synergistic Effects of Hebeirubescensin H with Other Drugs: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the synergistic effects of Hebeirubescensin H with other therapeutic agents. Despite extensive searches for "this compound" and its potential combination therapies, no specific studies detailing its synergistic interactions, experimental protocols, or effects on signaling pathways could be identified.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in combination therapies. Given the absence of direct data, this document will instead provide a foundational framework and generalized methodologies that can be adapted to assess the synergistic potential of novel compounds like this compound.
I. Framework for Assessing Synergy of a Novel Compound
When investigating a new compound, a systematic approach is crucial to determine its potential for synergistic interactions with existing drugs. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for assessing the synergistic effects of a novel compound.
II. Key Experimental Protocols
Below are detailed methodologies for foundational experiments required to assess drug synergy. These protocols are generalized and should be optimized for the specific cell lines and compounds under investigation.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and partner drugs individually and to assess the cytotoxic effect of combination treatments.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and the selected partner drug, both individually and in combination, for 24, 48, and 72 hours.
-
MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values using non-linear regression analysis.
B. Synergy Analysis using the Combination Index (CI) Method
Objective: To quantitatively determine if the interaction between this compound and a partner drug is synergistic, additive, or antagonistic.
Methodology:
-
Experimental Design: Based on the individual IC50 values, design a combination matrix with various concentrations and ratios of the two drugs.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) as described above for the combination treatments.
-
CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
III. Hypothetical Signaling Pathway Analysis
Should this compound be found to synergize with a known anticancer agent, the next step would be to investigate the underlying molecular mechanisms. For instance, if this compound enhances the efficacy of a drug targeting the PI3K/Akt pathway, the following signaling cascade could be investigated.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of synergy.
IV. Data Presentation
All quantitative data from synergy experiments should be summarized in clear, structured tables for easy comparison.
Table 1: IC50 Values of this compound and Partner Drug A in Cancer Cell Line X
| Drug | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | Data | Data | Data |
| Partner Drug A | Data | Data | Data |
Table 2: Combination Index (CI) Values for this compound and Partner Drug A Combination
| This compound (µM) | Partner Drug A (µM) | Effect (%) | CI Value | Interpretation |
| Concentration 1 | Concentration 1 | Data | Data | Synergy/Additive/Antagonism |
| Concentration 2 | Concentration 2 | Data | Data | Synergy/Additive/Antagonism |
| Concentration 3 | Concentration 3 | Data | Data | Synergy/Additive/Antagonism |
Conclusion and Future Directions
While there is currently no available data on the synergistic effects of this compound, this guide provides a comprehensive framework for initiating such an investigation. Future research should focus on the single-agent characterization of this compound, followed by systematic combination screening with established chemotherapeutic and targeted agents. Elucidating the molecular mechanisms of any identified synergistic interactions will be critical for the potential clinical translation of this compound-based combination therapies. Researchers are encouraged to publish their findings to contribute to the collective understanding of this novel compound.
benchmarking Hebeirubescensin H against known inhibitors of [target protein]
This guide provides a detailed comparison of the novel compound Hebeirubescensin H against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the inhibitory potential of this compound.
Data Presentation: Inhibitory Activity against EGFR
The inhibitory potency of this compound was benchmarked against the first-generation EGFR inhibitors, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) for each compound was determined using a standardized in vitro kinase assay. Lower IC50 values are indicative of greater potency.
| Compound | Target Protein | IC50 (nM) | Assay Type |
| This compound | EGFR | 85 | Cell-Free Kinase Assay |
| Gefitinib | EGFR | 26 - 57 | Cell-Free Kinase Assay[1][2] |
| Erlotinib | EGFR | 2 | Cell-Free Kinase Assay[2][3][4] |
Experimental Protocols
A luminescence-based in vitro kinase assay was employed to determine the IC50 values. This method quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5]
I. Reagent Preparation:
-
Kinase Buffer: A standard reaction buffer was prepared containing 20 mM HEPES (pH 7.2), 10 mM MnCl₂, 1 mM DTT, and 15 mM MgCl₂.[6]
-
Enzyme Solution: A stock solution of recombinant human EGFR kinase domain was diluted in kinase buffer to the desired working concentration.
-
Substrate/ATP Mix: A master mix containing a synthetic peptide substrate (e.g., Poly (Glu4,Tyr1)) and ATP was prepared in the kinase buffer.[7] The final ATP concentration is typically kept close to its Km value for EGFR to ensure competitive binding kinetics.
-
Inhibitor Dilutions: A stock solution of each inhibitor (this compound, Gefitinib, Erlotinib) was prepared in 100% DMSO. A serial dilution series was then prepared to achieve a range of final assay concentrations.
II. Kinase Reaction:
-
Inhibitor solutions (5 µL) of varying concentrations were dispensed into the wells of a 96-well plate. Control wells contained DMSO for 100% activity and wells with no enzyme served as the background control.[5]
-
The kinase reaction was initiated by adding 10 µL of the diluted EGFR enzyme, followed by 10 µL of the Substrate/ATP mix to each well, for a total reaction volume of 25 µL.[5]
-
The plate was incubated at 30°C for 60 minutes to allow the enzymatic reaction to proceed.[5]
III. Signal Detection and Data Analysis:
-
Following incubation, 25 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete any remaining ATP. The plate was then incubated for 40 minutes at room temperature.[5]
-
Kinase Detection Reagent (50 µL) was added to each well to convert the ADP generated into ATP, which subsequently produces a luminescent signal via a luciferase reaction. The plate was incubated for another 30 minutes.[5]
-
Luminescence was measured using a plate-reading luminometer.[5]
-
The IC50 value was determined by subtracting the background signal, normalizing the data to the high (DMSO) and low (no enzyme) controls, and fitting the resulting dose-response curve with a sigmoidal equation.[2]
Visualizations
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for determining inhibitor potency.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of Hebeirubescensin H: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The foundation of safe disposal lies in a thorough understanding of the compound's potential hazards. In the absence of specific data for Hebeirubescensin H, it should be treated as a potentially hazardous substance. This precautionary approach is central to laboratory safety protocols. Key considerations include the compound's reactivity, toxicity, and environmental impact. All chemical waste must be handled in a manner that prevents harm to personnel and the environment.[1][2]
Procedural Steps for Disposal
The proper disposal of this compound, whether in pure form or as a contaminant in laboratory materials, requires a systematic approach. The following steps outline a comprehensive disposal plan:
-
Waste Identification and Segregation: All waste streams containing this compound must be clearly identified. This includes unused stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any materials used for spill cleanup. It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper handling.[3][4] Halogenated and non-halogenated organic solvent waste must be collected separately.[3]
-
Containerization: Utilize appropriate, leak-proof, and clearly labeled containers for waste collection. Plastic containers are often preferred for their durability.[2] The label should include the full chemical name "this compound," the concentration (if applicable), and a clear hazard warning.[1] Containers must be kept closed when not in use.[2]
-
Personal Protective Equipment (PPE): When handling this compound waste, personnel should wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[5] In situations where aerosols or dust may be generated, a suitable respirator should be used.[5]
-
Storage: Waste should be stored in a designated and secure satellite accumulation area that is at or near the point of generation.[2] This area must be managed to prevent incompatible wastes from coming into contact with each other.[6]
-
Disposal Request: Once the waste container is full, or in accordance with institutional timelines, a request for disposal should be submitted to the institution's Environmental Health and Safety (EHS) office or equivalent authority.[2] Do not dispose of chemical waste down the drain or in the regular trash.[7]
Quantitative Data and Experimental Protocols
In the absence of specific experimental data for this compound, a summary of general chemical properties to consider is presented below. Researchers generating data on this compound should document these properties to inform future safety and disposal procedures.
| Property | General Consideration |
| Chemical Stability | Assumed to be stable under standard laboratory conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[5] |
| Reactivity | Treat as potentially reactive with incompatible materials. Prevent contact with strong oxidizing agents.[7] |
| Toxicity | In the absence of data, handle as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact. |
| Ecotoxicity | Assume potential for environmental harm. Prevent release into drains, water courses, or the soil.[5] |
Experimental Protocol for Neutralization of Corrosive Waste (General Guideline):
For acidic or basic waste streams that are not contaminated with this compound, a neutralization protocol can be employed. However, if these streams are contaminated, they must be treated as hazardous chemical waste.
-
Segregation: Isolate the corrosive waste in a designated chemical fume hood.
-
PPE: Wear appropriate PPE, including acid/base resistant gloves and safety goggles.
-
Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, weak citric acid for bases) while monitoring the pH.
-
Verification: Ensure the final pH of the solution is between 6 and 8 before disposal as non-hazardous aqueous waste, if permitted by institutional guidelines.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Regular consultation with your institution's Environmental Health and Safety department is strongly recommended to ensure compliance with all applicable regulations.
References
- 1. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 4. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Hebeirubescensin H
This guide provides a framework for establishing safe operational and disposal procedures for Hebeirubescensin H, intended to be a primary resource for laboratory safety and chemical handling.
Immediate Safety and Logistical Information
Given the lack of specific toxicological data for this compound, it must be treated as a potent, hazardous substance. A comprehensive hazard assessment should be conducted by qualified personnel before any work begins.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[1][2][3][4] The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Full-face respirator with appropriate cartridges | Protects against inhalation of aerosols or fine powders. The specific cartridge type should be determined based on the chemical properties of this compound, if known, or a conservative broad-spectrum cartridge should be used. |
| Eyes & Face | Full-face shield worn over safety goggles | Provides a barrier against splashes and projectiles.[5] A full-face shield protects the entire face from contact with hazardous materials. |
| Hands | Double-gloving with chemically resistant gloves | The inner glove should be a thin, nitrile glove, while the outer glove should be a thicker, chemical-resistant material (e.g., butyl rubber or Viton). This provides an extra layer of protection in case of a breach of the outer glove.[5] |
| Body | Disposable, impervious chemical-resistant suit | A full-body suit prevents skin contact with the substance. It should be disposed of as hazardous waste after a single use. |
| Feet | Chemical-resistant, steel-toed boots with disposable covers | Protects feet from spills and falling objects. Disposable covers prevent the tracking of contaminants out of the laboratory. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Rinse the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[6] |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[6] |
| Inhalation | 1. Move the affected individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[6] |
| Spill | 1. Evacuate the immediate area. 2. Alert others and the institutional EHS department. 3. Only trained personnel with appropriate PPE should attempt to clean the spill using an appropriate spill kit. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a research setting.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Includes contaminated PPE (gloves, suit, boot covers), disposable labware, and any absorbent materials from spill cleanup. - Place in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | - Includes leftover solutions and rinsates. - Collect in a dedicated, labeled, and sealed hazardous waste container. - Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Sharps Waste | - Includes needles, syringes, and contaminated glassware. - Place in a puncture-resistant, labeled sharps container.[7] |
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[8][9]
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. ilo.org [ilo.org]
- 4. Personal Protective Equipment (PPE) | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. hse.gov.uk [hse.gov.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
